Product packaging for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol(Cat. No.:CAS No. 28798-81-4)

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1279577
CAS No.: 28798-81-4
M. Wt: 189.21 g/mol
InChI Key: SXNXKULRKDCYLM-UHFFFAOYSA-N
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Description

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B1279577 (1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 28798-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNXKULRKDCYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470021
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28798-81-4
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
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Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
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Foundational & Exploratory

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

CAS Number: 28798-81-4

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole, is a stable, white solid at room temperature.[1] Its chemical structure consists of a 1,2,3-triazole ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28798-81-4[2][3][4]
Molecular Formula C₁₀H₁₁N₃O[3]
Molecular Weight 189.21 g/mol [3]
Melting Point 74-76 °C[1]
Boiling Point 404.069 °C at 760 mmHg[1]
Density 1.228 g/cm³[1]
Appearance White solid[1]
IUPAC Name This compound

Synthesis

The primary synthetic route to this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the 1,3-dipolar cycloaddition of benzyl azide with propargyl alcohol.

General Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of similar 1,4-disubstituted 1,2,3-triazoles.

dot

Caption: Synthetic workflow for this compound.

Materials:

  • Benzyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Features
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), the triazole proton, the hydroxymethyl protons, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the benzyl group, the triazole ring, and the hydroxymethyl group.
FT-IR Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic and triazole rings.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

Biological Significance and Applications

While this compound itself is primarily utilized as a synthetic intermediate, its core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this compound have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A notable application of this scaffold is in the development of anticancer agents. Derivatives, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action for these derivatives is often attributed to the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

dot

Anticancer_Mechanism Triazole_Derivative N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide Derivative Tubulin Tubulin Dimers Triazole_Derivative->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Triazole_Derivative->Microtubule_Polymerization inhibits Tubulin->Microtubule_Polymerization required for Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer action for derivatives.

Antimicrobial Activity

The 1-benzyl-1,2,3-triazole scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. While the core molecule itself has not been extensively studied for its antimicrobial effects, its derivatives have shown promise as potential leads for the development of new antimicrobial agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via click chemistry and the significant biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for further research and drug development endeavors. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications for the scientific community.

References

An In-depth Technical Guide to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a key heterocyclic compound characterized by a triazole ring linked to a benzyl group and featuring a hydroxymethyl substituent.[1] This molecule serves as a versatile building block in medicinal chemistry and organic synthesis, largely owing to the stability of the triazole moiety and the reactivity of the hydroxyl group.[1] Its structural features, including the potential for hydrogen bonding and enhanced lipophilicity from the benzyl group, make it a compound of significant interest in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications.

Core Physical and Chemical Properties

This compound is typically a white to pale yellow solid, appearing as a powder or in crystalline form.[2] A summary of its key physical and chemical data is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O[3][4]
Molar Mass 189.21 g/mol [3][4]
CAS Number 28798-81-4[3][4]
Melting Point 74-76 °C[3]
Boiling Point 404.069 °C at 760 mmHg[3]
Density 1.228 g/cm³[3]
Appearance White to pale yellow powder or crystals[2]
Solubility Soluble in polar solvents[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

TechniqueKey Features
¹H NMR Spectral data available, typically showing signals for the benzyl protons, the methylene protons of the hydroxymethyl group, and the triazole proton.
¹³C NMR Spectral data available for detailed structural confirmation.
Infrared (IR) Characteristic absorption bands are expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and vibrations of the triazole ring.[5]
Mass Spectrometry (MS) The molecular ion peak corresponding to its molar mass is a key identifier.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers high yields and regioselectivity.

Synthesis of this compound

Principle: This protocol describes the reaction between benzyl azide and propargyl alcohol in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

Materials:

  • Benzyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like acetone or t-butanol)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 3:1 mixture of aqueous acetone.

  • In a separate container, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in deionized water.

  • In another container, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in deionized water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., dichloromethane and hexane) to afford pure this compound as a solid.[6]

Characterization:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

  • FTIR Spectroscopy: Acquire an IR spectrum of the solid product to identify the characteristic functional groups.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the CuAAC reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst System BenzylAzide Benzyl Azide Reaction CuAAC Reaction (Click Chemistry) BenzylAzide->Reaction PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Reaction CuSO4 CuSO4 CuSO4->Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Reaction Workup Reaction Workup (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The 1,2,3-triazole core is a well-known pharmacophore found in a variety of therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening.

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Anticancer: Stilbene-linked 1,2,3-triazoles derived from this scaffold have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[7]

  • Antimicrobial: The triazole moiety is a common feature in many antifungal and antibacterial agents.

  • Enzyme Inhibition: The structure allows for interactions with biological targets such as enzymes, making it a candidate for the development of enzyme inhibitors.[1]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, ensures its continued use in the discovery and development of new chemical entities with therapeutic potential. This guide provides the essential technical information for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a key building block in medicinal chemistry and drug development, frequently incorporated into a wide array of molecular structures to enhance their pharmacological profiles. This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this versatile intermediate. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its preparation in a laboratory setting. The core of this guide focuses on the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," as the principal method for its synthesis.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in contemporary drug discovery, prized for its chemical stability, hydrogen bonding capabilities, and dipole character, which facilitate favorable interactions with biological targets. The title compound, this compound, serves as a crucial intermediate, offering a hydroxyl group for further functionalization. This guide details the most effective and commonly employed synthetic routes for its preparation.

Primary Synthesis Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most direct and widely used method for the synthesis of this compound is the copper(I)-catalyzed [3+2] cycloaddition reaction between benzyl azide and propargyl alcohol. This reaction is a prime example of "click chemistry," known for its high yields, mild reaction conditions, and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzyl_azide Benzyl Azide catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) propargyl_alcohol Propargyl Alcohol product This compound catalyst->product Click Reaction solvent Solvent (e.g., t-BuOH/H2O)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of the target compound.

Experimental Protocol

This protocol is a representative procedure for the CuAAC synthesis.

Materials:

  • Benzyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Quantitative Data
ParameterValueReference
Yield Typically >90%[General knowledge from multiple sources]
Melting Point 74-76 °C[1]
Appearance White to off-white solid[General knowledge]
One-Pot Synthesis from Benzyl Bromide

A more streamlined variation of the CuAAC involves a one-pot, three-component reaction starting from benzyl bromide, sodium azide, and propargyl alcohol. This approach avoids the isolation of the potentially hazardous benzyl azide intermediate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzyl_bromide Benzyl Bromide sodium_azide Sodium Azide benzyl_bromide->sodium_azide In situ azide formation catalyst Cu(I) Catalyst propargyl_alcohol Propargyl Alcohol product This compound catalyst->product Click Reaction solvent Solvent

Caption: One-pot, three-component synthesis pathway.

Alternative Synthesis Pathway: Reduction of a Triazole Ester

An alternative, though less direct, route to this compound involves the reduction of the corresponding carboxylate ester, typically ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. This method is useful if the ester is a more readily available starting material.

Reaction Scheme

G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product ester Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate reducing_agent Reducing Agent (e.g., LiAlH4) product This compound reducing_agent->product Reduction solvent Solvent (e.g., THF)

Caption: Reduction of a triazole ester to the corresponding alcohol.

Experimental Protocol

Materials:

  • Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data
ParameterValueReference
Yield Generally high, often >85%[General knowledge of LiAlH4 reductions]

Characterization Data

A comprehensive summary of the physical and spectroscopic data for this compound is provided below.

PropertyData
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Appearance White to off-white solid
Melting Point 74-76 °C[1]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.61 (s, 1H, triazole-H), 7.39-7.28 (m, 5H, Ar-H), 5.53 (s, 2H, N-CH₂), 4.75 (s, 2H, O-CH₂), 2.5-3.0 (br s, 1H, OH). Note: Chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 148.0, 134.5, 129.2, 128.8, 128.2, 122.0, 56.5, 54.3. Note: Chemical shifts may vary slightly depending on the solvent and concentration.
IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~3140 (C-H, aromatic), ~2930 (C-H, aliphatic), ~1495, 1455 (C=C, aromatic), ~1220, 1050 (C-N, C-O stretches).
Mass Spec (ESI-MS) m/z: 190.09 [M+H]⁺

Safety Considerations

  • Benzyl azide is a potentially explosive compound and should be handled with care. It is advisable to prepare it in situ whenever possible.

  • Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthesis of this compound is most efficiently achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of benzyl azide and propargyl alcohol. This method, particularly in its one-pot variation from benzyl bromide, offers high yields, operational simplicity, and adherence to the principles of green chemistry. For instances where the corresponding triazole ester is more accessible, reduction with a powerful hydride agent like LiAlH₄ provides a reliable alternative. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a key intermediate in organic synthesis and medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

This compound is a heterocyclic compound featuring a five-membered 1,2,3-triazole ring.[2] This core structure is substituted at the 1-position with a benzyl group and at the 4-position with a hydroxymethyl group.[2] The presence of the triazole moiety provides chemical stability and the capacity for hydrogen bonding, while the benzyl group increases lipophilicity, and the hydroxymethyl group offers a site for further chemical modification.[2]

  • Molecular Formula: C₁₀H₁₁N₃O[1][3]

  • IUPAC Name: this compound[3]

  • CAS Number: 28798-81-4[1][3][4]

  • Synonyms: 1-Benzyl-1H-1,2,3-triazole-4-methanol, 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole

A 2D representation of the molecular structure is provided in the diagram below.

Figure 1: 2D Molecular Structure Diagram.

Physicochemical and Structural Data

A summary of key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Weight 189.21 g/mol [1][3]
Melting Point 74-76 °C [1][5]
Boiling Point 404.069 °C (at 760 mmHg) [1][5]
Density 1.228 g/cm³ [1][5]

| InChIKey | SXNXKULRKDCYLM-UHFFFAOYSA-N |[3][6] |

Table 2: Structural Data

Feature Description
Core Scaffold 1H-1,2,3-triazole
Substituent at N1 Benzyl group
Substituent at C4 Hydroxymethyl group
Crystal Structure A crystal structure has been deposited with the Cambridge Crystallographic Data Centre (CCDC).[6]

| CCDC Deposition No. | 821609 |

Note: Detailed experimental data, including atomic coordinates, bond lengths, and angles, can be obtained from the CCDC database.[6][7]

Experimental Protocols: Synthesis

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][8] This reaction involves the cycloaddition of an azide and a terminal alkyne. For the synthesis of this compound, the reactants are benzyl azide and propargyl alcohol.

Representative Protocol for CuAAC Synthesis

This protocol is a representative procedure based on established methods for CuAAC reactions.[8]

Materials:

  • Benzyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., Ethanol/Water, 1:1 v/v)

  • Deionized water

  • Ethanol

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve propargyl alcohol (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 ethanol/water).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (approx. 0.05 equivalents) and sodium ascorbate (approx. 0.1 equivalents).

  • Reaction Initiation: Add the copper(II) sulfate solution to the flask containing the azide and alkyne, followed by the addition of the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered. The solvent is then removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound product.

Safety Note: Organic azides, such as benzyl azide, are potentially energetic and should be handled with care in a well-ventilated fume hood, avoiding heat and shock.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the synthesis reaction and the corresponding experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Benzyl Azide Benzyl Azide Reaction CuAAC Click Reaction Benzyl Azide->Reaction + Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Reaction + CuSO4 / Sodium Ascorbate CuSO₄ / Na-Ascorbate (Cu(I) in situ) CuSO4 / Sodium Ascorbate->Reaction Catalyst product This compound Reaction->product

Figure 2: Reaction scheme for the synthesis.

G prep Prepare solutions of reactants (Benzyl Azide, Propargyl Alcohol) mix Mix reactants in solvent (e.g., EtOH/H₂O) prep->mix add_cat Add CuSO₄ and Sodium Ascorbate solutions mix->add_cat react Stir at room temperature (Monitor by TLC) add_cat->react workup Filter and concentrate under reduced pressure react->workup purify Purify by column chromatography workup->purify product Isolate pure product purify->product

Figure 3: Experimental workflow for synthesis.

References

Solubility Profile of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a key intermediate in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in water and a range of alcoholic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of the compound, as reported by Wang et al. (2017).[1]

Temperature (K)Water (x)Methanol (x)Ethanol (x)n-Propanol (x)Isopropanol (x)n-Butanol (x)
292.150.00280.28350.20110.15230.11560.1312
295.150.00320.30520.22050.16780.12870.1458
298.150.00370.32810.24130.18450.14290.1615
301.150.00420.35230.26360.20240.15830.1784
304.150.00480.37790.28750.22160.17510.1966
307.150.00550.40510.31310.24220.19340.2162
310.150.00630.43390.34050.26430.21330.2373

Data sourced from Wang, Y., Liu, Z., & Chen, G. (2017). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K. Journal of Chemical & Engineering Data, 62(9), 2789-2794.[1]

As the data indicates, the solubility of this compound increases with temperature in all tested solvents.[1] The solubility is highest in methanol, followed by ethanol, n-propanol, n-butanol, isopropanol, and is lowest in water.[1]

Currently, there is a lack of published quantitative solubility data for this compound in other common organic solvents such as acetone, dichloromethane, ethyl acetate, toluene, and hexane. To address this, a detailed experimental protocol for determining solubility is provided in the following section.

Experimental Protocols for Solubility Determination

The following protocols describe the dynamic and static methods for determining the solubility of a solid compound in a liquid solvent.

Dynamic Method (as employed by Wang et al., 2017)

This method involves observing the temperature at which a solid solute dissolves in a solvent at a known concentration.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath with temperature control (± 0.05 K)

  • Precision thermometer (± 0.01 K)

  • Analytical balance (± 0.0001 g)

Procedure:

  • Accurately weigh a specific amount of this compound and the chosen solvent and add them to the jacketed glass vessel.

  • Place the vessel in the thermostatic bath and begin stirring to ensure the mixture is homogeneous.

  • Slowly increase the temperature of the bath at a constant rate (e.g., 0.1 K/min).

  • Visually observe the solution for the complete disappearance of solid particles.

  • The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

  • Repeat this process for different concentrations to generate a solubility curve.

Static Equilibrium Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Apparatus:

  • Constant temperature shaker or incubator

  • Centrifuge

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a constant temperature shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation.

  • If necessary, centrifuge the withdrawn sample to remove any remaining suspended particles.

  • Accurately dilute the saturated solution with a suitable solvent.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility of the compound in the original solvent.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start compound Weigh this compound start->compound mix Mix Compound and Solvent compound->mix solvent Measure Solvent Volume/Mass solvent->mix equilibrate Agitate at Constant Temperature mix->equilibrate settle Settle Undissolved Solid equilibrate->settle separate Withdraw Supernatant settle->separate analyze Determine Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: General workflow for solubility determination.

References

The Triazole Ring: A Cornerstone in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 1,2,3-Triazole Derivatives

For researchers, scientists, and drug development professionals, the 1,2,3-triazole moiety has emerged as a critical structural motif. Its unique combination of chemical stability, synthetic accessibility, and ability to engage in biological interactions has cemented its role in medicinal chemistry and materials science. This guide delves into the seminal discoveries that brought the 1,2,3-triazole to the forefront of chemical synthesis and explores its historical evolution into a key building block for novel therapeutics.

From a Niche Heterocycle to a "Click" Chemistry Superstar: A Historical Overview

The story of the 1,2,3-triazole is a journey from a relatively obscure heterocyclic compound to a central player in modern organic synthesis. The initial methods for its preparation were often harsh and lacked general applicability. However, the pioneering work of Rolf Huisgen in the mid-20th century laid the groundwork for a revolution in triazole synthesis.

The Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne, provided a more general route to 1,2,3-triazoles.[1][2] This thermal process, however, required elevated temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility in applications requiring high purity and specific substitution patterns.[1][3]

A paradigm shift occurred in the early 2000s with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless.[1] They discovered that the use of a copper(I) catalyst dramatically accelerates the azide-alkyne cycloaddition and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][4] This breakthrough, termed the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), became the premier example of "click chemistry"—a set of criteria for reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[5][6] The CuAAC reaction is renowned for its robustness, proceeding under mild, often aqueous conditions, and tolerating a wide range of functional groups.[4][7]

Recognizing the potential toxicity of copper in biological systems, the field saw another major advancement with the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by Carolyn Bertozzi and her colleagues.[8][][10] This "copper-free" click chemistry utilizes the inherent ring strain of cyclooctynes to drive the reaction with azides, eliminating the need for a metal catalyst.[][10][11] SPAAC has become an invaluable tool for bioconjugation and in vivo imaging, where biocompatibility is paramount.[][10][11]

Historical_Development Huisgen Huisgen 1,3-Dipolar Cycloaddition (mid-20th Century) CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (early 2000s) Huisgen->CuAAC Improvement in regioselectivity and reaction rate SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (2004) CuAAC->SPAAC Elimination of metal catalyst for biocompatibility

Evolution of 1,2,3-Triazole Synthesis.

The 1,2,3-Triazole in Drug Discovery: A Versatile Scaffold

The desirable properties of the 1,2,3-triazole ring—its stability, dipole character, and ability to participate in hydrogen bonding—make it an excellent pharmacophore and a bioisostere for other functional groups, such as amide bonds.[12][13] The advent of click chemistry has enabled the rapid synthesis of large libraries of 1,2,3-triazole-containing compounds for high-throughput screening, accelerating the drug discovery process.[12] This has led to the identification of numerous 1,2,3-triazole derivatives with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[14][15][16]

Several approved drugs incorporate the 1,2,3-triazole core, highlighting its clinical significance. Notable examples include:

  • Rufinamide: An antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[17][18][19]

  • Tazobactam: A β-lactamase inhibitor that is co-administered with β-lactam antibiotics to overcome bacterial resistance.[20][21]

  • Cefatrizine: A broad-spectrum cephalosporin antibiotic.[22][23][24][25]

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Optimization Click_Chemistry Click Chemistry (CuAAC/SPAAC) Compound_Library 1,2,3-Triazole Library Click_Chemistry->Compound_Library HTS High-Throughput Screening Compound_Library->HTS Lead_ID Lead Identification HTS->Lead_ID SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Studies Clinical Clinical Preclinical->Clinical Clinical Trials Approved_Drug Approved Drug Clinical->Approved_Drug FDA Approval

Role of 1,2,3-Triazoles in Drug Discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for the different azide-alkyne cycloaddition reactions, providing a basis for comparison.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

FeatureHuisgen CycloadditionCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst None (Thermal)Copper(I)None (Ring Strain)
Typical Temperature 80-150 °C[2]Room TemperatureRoom Temperature
Reaction Time Hours to DaysMinutes to HoursHours
Regioselectivity Mixture of 1,4 and 1,5-isomers1,4-isomer exclusivelyMixture of regioisomers
Biocompatibility LowModerate (Copper Toxicity)High
Rate Acceleration Baseline107 to 108 fold vs. uncatalyzed[7]Dependent on cyclooctyne

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

CyclooctyneRate Constant (M-1s-1)
Cyclooctyne (OCT)~10-3
Monofluorinated cyclooctyne (MOFO)~10-2
Difluorinated cyclooctyne (DIFO)~10-1
Dibenzocyclooctyne (DBCO)~10-1
Bicyclononyne (BCN)~1

Note: Rate constants are approximate and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key azide-alkyne cycloaddition reactions are provided below.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the CuAAC reaction for small molecule synthesis.

Materials:

  • Azide-containing starting material

  • Alkyne-containing starting material

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[26]

CuAAC_Workflow Start Dissolve Azide and Alkyne in Solvent Add_Ascorbate Add Sodium Ascorbate Solution Start->Add_Ascorbate Add_Copper Add CuSO4 Solution Add_Ascorbate->Add_Copper Stir Stir at Room Temperature Add_Copper->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Work-up and Purification Monitor->Workup Reaction Complete

Experimental Workflow for CuAAC.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general workflow for labeling a biomolecule with a strained cyclooctyne.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-containing label (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup: To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the cyclooctyne-label stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain the integrity of the biomolecule.

  • Incubation: Gently mix the reaction components and incubate for 1-24 hours at room temperature or 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.

  • Purification: Remove the excess, unreacted cyclooctyne-label using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Characterization: Characterize the resulting bioconjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry) to confirm successful labeling and determine the degree of labeling.[10][27]

SPAAC_Workflow Start Mix Azide-Biomolecule and Cyclooctyne-Label Incubate Incubate at RT or 4°C Start->Incubate Purify Purify Bioconjugate (e.g., SEC) Incubate->Purify Characterize Characterize Bioconjugate Purify->Characterize

References

Spectroscopic and Synthetic Profile of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for the versatile triazole derivative, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This compound serves as a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The structural confirmation of this compound is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum of this compound has been reported.[1] The key chemical shifts and their assignments are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5s1HTriazole C-H
~7.3m5HPhenyl C-H
~5.5s2HBenzyl CH₂
~4.7s2HMethanol CH₂
~3.5br s1HOH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~148Triazole C4
~134Phenyl C (quaternary)
~129Phenyl C-H
~128Phenyl C-H
~122Triazole C5
~56Methanol CH₂
~54Benzyl CH₂
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. An experimental FTIR spectrum is available on SpectraBase.[2]

Wavenumber (cm⁻¹)Functional Group
3200-3600O-H stretch (alcohol)
3000-3100C-H stretch (aromatic and triazole)
2850-2950C-H stretch (aliphatic)
1450-1600C=C stretch (aromatic ring)
1000-1250C-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol .[3][4]

m/zAssignment
189.09[M]⁺ (Molecular ion)
171[M - H₂O]⁺
91[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved via a copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction) between benzyl azide and propargyl alcohol.

Materials:

  • Benzyl bromide

  • Sodium azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane

  • Brine

Procedure:

  • Synthesis of Benzyl Azide: In a round-bottom flask, dissolve sodium azide in a mixture of water and a suitable organic solvent. Add benzyl bromide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Extract the benzyl azide with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions.

  • Click Reaction: In a separate flask, dissolve propargyl alcohol, copper(II) sulfate pentahydrate, and sodium ascorbate in a mixture of tert-butanol and water. To this solution, add the freshly prepared benzyl azide. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Synthesis_Workflow reagents Benzyl Bromide + Sodium Azide benzyl_azide Benzyl Azide Synthesis reagents->benzyl_azide click_reaction Azide-Alkyne Cycloaddition (Click Reaction) benzyl_azide->click_reaction click_reagents Propargyl Alcohol + Cu(I) catalyst click_reagents->click_reaction workup Work-up & Purification click_reaction->workup product This compound workup->product

Synthesis of this compound.
Spectroscopic Analysis Protocols

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[5] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy:

FTIR spectra are generally obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry:

Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

References

Potential Research Areas for Triazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable chemical stability, favorable pharmacokinetic properties, and versatile binding interactions have propelled the development of a multitude of clinically significant drugs.[1][2] This technical guide provides a comprehensive overview of promising research avenues for triazole-based compounds, focusing on their therapeutic potential in oncology, infectious diseases, and beyond. The content herein is curated to provide actionable insights, detailed experimental methodologies, and a clear presentation of quantitative data to facilitate future research and development endeavors.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Triazole-based compounds form the cornerstone of antifungal therapy, primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3][4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death or growth inhibition.[5]

Quantitative Data: In Vitro Antifungal Activity of Triazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of representative triazole compounds against various fungal pathogens.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Ofloxacin-triazole hybridsCandida albicans0.25 - 1[6]
Phenylpiperazine-triazole hybridsCandida albicans0.12 - 1.95[6]
N-allyl-triazole derivativeAspergillus flavus14.50 - 19.50[7]
N-allyl-triazole derivativeCandida albicans18.20 - 22.90[7]
Fluconazole (Reference)Aspergillus flavus11.50[7]
Fluconazole (Reference)Candida albicans17.50[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of antifungal compounds.[8]

1. Preparation of Antifungal Stock Solution:

  • Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Dispense sterile growth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antifungal stock solution across the wells to create a concentration gradient.

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium.

  • Prepare a standardized fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized fungal suspension.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.[9]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazoles

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14α-demethyl Lanosterol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Membrane Integrity Ergosterol->Membrane Maintains Triazole Triazole Compound Triazole->Lanosterol Inhibits Triazole->Membrane Disrupts (due to Ergosterol depletion)

Caption: Antifungal mechanism of triazoles via CYP51 inhibition.

Anticancer Activity: Diverse Mechanisms of Action

The 1,2,4-triazole scaffold is a prominent feature in a number of approved anticancer drugs, and ongoing research continues to unveil novel derivatives with potent antiproliferative activities.[10][11] Unlike their antifungal counterparts, anticancer triazoles exhibit a diverse range of mechanisms, targeting various hallmarks of cancer. These mechanisms include the inhibition of key enzymes involved in cell signaling and proliferation, induction of apoptosis, and cell cycle arrest.[10][12]

Quantitative Data: In Vitro Anticancer Activity of Triazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various triazole compounds against different human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole derivative IVa MCF-7 (Breast)1.82
1,2,3-Triazole derivative IVe MCF-7 (Breast)1.90
Doxorubicin (Reference)MCF-7 (Breast)-
1,4-Dihydropyridine-triazole 13ad' Caco-2 (Colorectal)0.63 ± 0.05[13]
Carboplatin (Reference)Caco-2 (Colorectal)7.49 ± 0.29[13]
Gemcitabine (Reference)Caco-2 (Colorectal)4.51 ± 0.19[13]
Daunorubicin (Reference)Caco-2 (Colorectal)14.12 ± 0.37[13]
Tetrahydrocurcumin-triazole 4g HCT-116 (Colon)1.09 ± 0.17[14]
Tetrahydrocurcumin-triazole 4f HCT-116 (Colon)15.59[14]
Cisplatin (Reference)HCT-116 (Colon)-[14]
Triazole-pyridine derivative TP6 B16F10 (Melanoma)41.12[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[16]

1. Cell Seeding:

  • Culture a human cancer cell line (e.g., MCF-7, A549) in a suitable growth medium.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the triazole compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

3. MTT Incubation:

  • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.[17]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Diverse Anticancer Mechanisms of Triazoles

Anticancer_Mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Triazole Triazole-Based Anticancer Agent Kinases Kinases (e.g., EGFR, VEGFR) Triazole->Kinases Inhibits Topoisomerases Topoisomerases Triazole->Topoisomerases Inhibits Aromatase Aromatase Triazole->Aromatase Inhibits Tubulin Tubulin Polymerization Triazole->Tubulin Disrupts AntiAngiogenesis Inhibition of Angiogenesis Kinases->AntiAngiogenesis DNA_Damage DNA Damage Topoisomerases->DNA_Damage CellCycleArrest Cell Cycle Arrest Aromatase->CellCycleArrest Hormone-dependent cancers Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.[18]

Antibacterial Activity: Emerging Potential

While not as established as their antifungal counterparts, triazole derivatives are gaining attention as potential antibacterial agents.[6] Research has shown that hybridization of the triazole moiety with other antibacterial pharmacophores can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6]

Quantitative Data: In Vitro Antibacterial Activity of Triazole Derivatives

The following table summarizes the MIC values of various triazole-based compounds against different bacterial species.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Ofloxacin-triazole derivativeStaphylococcus aureus0.25 - 1[6]
Ofloxacin-triazole derivativeEscherichia coli0.25 - 1[6]
Clinafloxacin-triazole hybridStaphylococcus aureus0.25 - 32[6]
Clinafloxacin-triazole hybridEscherichia coli0.25 - 32[6]
Phenylpiperazine-triazole hybridEscherichia coli0.12 - 1.95[6]
Phenylpiperazine-triazole hybridStaphylococcus aureus0.12 - 1.95[6]
Gold(I)-triazole complexStaphylococcus aureus< 0.05 - 1[19]
Ampicillin (Reference)Staphylococcus aureus-[19]

Experimental Protocol: Workflow for Antibacterial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate (containing compound dilutions) PrepInoculum->Inoculate PrepCompound Prepare Serial Dilutions of Triazole Compound PrepCompound->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Growing Field of Interest

The structural diversity of triazoles makes them attractive candidates for the development of novel antiviral agents.[20] Several triazole-containing compounds have demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[20][21]

Quantitative Data: In Vitro Antiviral Activity of Triazole Derivatives

The following table shows the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) values for some triazole compounds.

Compound/DrugVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1,2,3-Triazole-benzofused conjugate 9 SARS-CoV-2Vero E680.4 (µg/mL)1028.28 (µg/mL)12.78[22]
1,4-disubstituted-1,2,3-triazole 2 Chikungunya virusBHK-2128.61053.236.9[23]
Chloroquine (Reference)Chikungunya virusBHK-2118.8591.132.5[23]
Ribavirin (Reference)Chikungunya virusVero2.4--[23]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general workflow for assessing the antiviral activity of triazole compounds by measuring the inhibition of virus-induced cytopathic effects.[22]

1. Cell Culture and Infection:

  • Seed a suitable host cell line (e.g., Vero E6) in a 96-well plate and allow for cell attachment.

  • Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

2. Compound Treatment:

  • Simultaneously with or shortly after infection, add serial dilutions of the triazole compound to the wells.

  • Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).

3. Incubation and Observation:

  • Incubate the plate for a period sufficient for the virus to cause observable cytopathic effects in the virus control wells.

  • Visually assess the extent of CPE in each well using a microscope.

4. Cell Viability Measurement:

  • Quantify cell viability using a method such as the MTT assay or by staining with a vital dye (e.g., crystal violet).

5. Data Analysis:

  • Calculate the percentage of CPE inhibition for each compound concentration.

  • Determine the EC50 value, which is the concentration of the compound that inhibits CPE by 50%.

  • Separately, determine the CC50 value (50% cytotoxic concentration) of the compound on uninfected cells to assess its toxicity.

  • The selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.

Other Potential Research Areas

The versatility of the triazole scaffold extends beyond the aforementioned areas, with emerging research highlighting its potential in:

  • Enzyme Inhibition: Triazole derivatives have been shown to inhibit a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, suggesting their potential in the treatment of neurodegenerative diseases and diabetes.[24]

  • Agricultural Applications: Triazole compounds are widely used as fungicides in agriculture. Further research could focus on developing new derivatives with enhanced efficacy, broader spectrum, and improved environmental safety profiles.

  • Neurodegenerative Diseases: The ability of triazoles to interact with various biological targets opens up possibilities for their investigation in the context of complex multifactorial diseases like Alzheimer's disease.

Conclusion

Triazole-based compounds represent a rich and dynamic field of research with immense therapeutic potential. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation drugs for a wide range of diseases. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful area of medicinal chemistry.

References

Methodological & Application

Application Note and Protocol: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The resulting triazole ring is a stable and versatile linker that can act as a bioisostere for amide bonds.[4][5]

This application note provides a detailed protocol for the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a common intermediate in organic synthesis and drug development.[6] The synthesis involves the CuAAC reaction between benzyl azide (often generated in situ from benzyl bromide and sodium azide) and propargyl alcohol.

Reaction Scheme

The overall reaction is a two-step, one-pot synthesis:

  • In situ formation of benzyl azide: Benzyl bromide + NaN₃ → Benzyl azide + NaBr

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Benzyl azide + Propargyl alcohol --(Cu(I) catalyst)--> this compound

Experimental Protocols

This section details two common protocols for the synthesis of this compound: one using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate, and another using a direct Cu(I) source, CuI.

Protocol 1: In Situ Catalyst Generation (CuSO₄/Sodium Ascorbate)

This protocol is widely used due to the stability and low cost of the copper(II) sulfate precursor.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Azide Formation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of benzyl azide.

  • Addition of Alkyne and Catalyst Components: To the reaction mixture, add propargyl alcohol (1.0 eq). In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) and add it to the flask.

  • Initiation of Cycloaddition: Add an aqueous solution of sodium ascorbate (0.15 eq) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Protocol 2: Direct Cu(I) Catalyst (CuI)

This protocol uses a direct source of the active catalyst, which can sometimes lead to faster reaction times.

Materials:

  • Benzyl azide (can be pre-synthesized or generated in situ as in Protocol 1)

  • Propargyl alcohol

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flask containing a stir bar, add benzyl azide (1.0 eq) and propargyl alcohol (1.0 eq).

  • Dissolution: Dissolve the substrates in an anhydrous organic solvent such as THF or DCM.

  • Addition of Base and Catalyst: Add a base such as TEA or DIPEA (2.0-3.0 eq) to the solution, followed by the addition of copper(I) iodide (0.01-0.05 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Data Presentation

The following tables summarize typical reaction parameters and physical properties for the synthesis of this compound.

Table 1: Summary of Typical Reaction Conditions

ParameterProtocol 1 (CuSO₄/NaAsc)Protocol 2 (CuI)
Copper Source CuSO₄·5H₂OCuI
Catalyst Loading 1-5 mol%1-5 mol%
Reducing Agent Sodium Ascorbate (5-15 mol%)N/A
Solvent System t-Butanol/Water (1:1)THF, DCM, or DMSO
Base Not typically requiredTEA or DIPEA (2-3 eq)
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours1-12 hours
Typical Yield 80-95%85-98%

Table 2: Physicochemical and Characterization Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₁N₃O[6][7]
Molar Mass 189.21 g/mol [6][7]
Appearance White to off-white solid
Melting Point 74-76 °C[6]
Boiling Point 404.07 °C at 760 mmHg[6]
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.70 (s, 1H, triazole-H), 7.35-7.40 (m, 5H, Ar-H), 5.55 (s, 2H, N-CH₂), 4.75 (s, 2H, O-CH₂)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 148.5, 134.5, 129.2, 128.8, 128.1, 122.0, 61.5, 54.2

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Visualizations

Diagram 1: Reaction Pathway

reaction_pathway cluster_azide_formation benzyl_bromide Benzyl Bromide benzyl_azide Benzyl Azide (in situ) benzyl_bromide->benzyl_azide sodium_azide Sodium Azide sodium_azide->benzyl_azide product This compound benzyl_azide->product propargyl_alcohol Propargyl Alcohol propargyl_alcohol->product catalyst Cu(I) Catalyst catalyst->product Click Reaction

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Experimental Workflow

experimental_workflow start Start: Mix Reactants (Benzyl Bromide, NaN₃, Solvent) azide_formation Stir for in situ Azide Formation start->azide_formation add_alkyne_catalyst Add Propargyl Alcohol & Catalyst System (e.g., CuSO₄/NaAsc) azide_formation->add_alkyne_catalyst reaction Stir at Room Temperature (Monitor by TLC) add_alkyne_catalyst->reaction workup Work-up: Dilute, Wash with NH₄Cl & Brine reaction->workup dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product: Characterization (NMR, MS) purify->end

Caption: General experimental workflow for the one-pot synthesis.

References

detailed protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," is provided for researchers, scientists, and professionals in drug development. This document outlines the reaction's mechanism, key components, and detailed experimental protocols, emphasizing its application in constructing complex molecular architectures with high efficiency and specificity.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile chemical reaction that forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[1][2] As a premier example of "click chemistry," this reaction is characterized by its high yields, mild reaction conditions, broad substrate scope, and stereospecificity.[3][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and ensures exclusive formation of the 1,4-regioisomer.[1][2]

The bioorthogonal nature of the CuAAC reaction allows it to proceed in complex biological systems without interfering with native biochemical processes.[5] This property, combined with its reliability, has made it an invaluable tool in drug discovery for creating large, diverse compound libraries and in chemical biology for bioconjugation, such as labeling proteins and nucleic acids.[6][7][8][9]

Reaction Mechanism

The CuAAC reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[2][10][11] The reaction is believed to proceed through a catalytic cycle involving copper-acetylide intermediates.[1][12] While the precise mechanism can be complex and involve dinuclear copper species, a generally accepted pathway is illustrated below.[12][13]

The key steps in the catalytic cycle are:

  • Formation of Copper(I)-Acetylide : The active Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[2][11]

  • Coordination and Cycloaddition : The azide coordinates to the copper-acetylide complex, leading to the formation of a six-membered copper metallacycle intermediate.[1][]

  • Ring Contraction and Protonolysis : The metallacycle rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[1][2][]

G Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Metallacycle Six-Membered Cu Intermediate Product Triazole Product Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Protonolysis (Releases Product) Ascorbate->Cu_I Reduction

Caption: Simplified catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The success of a CuAAC reaction relies on the careful optimization of its components. The following tables summarize typical parameters for conducting the reaction.

Table 1: General Reaction Parameters

ParameterRecommended RangeNotes
Reactant Ratio (Azide:Alkyne) 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.[15]
Catalyst Loading (CuSO₄) 0.01 - 5 mol%Lower loadings (ppm levels) are possible with highly efficient ligands.[15][16] For bioconjugation, concentrations are often in the µM to low mM range.[10][15]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (or 1-5 eq. to Cu)A fresh solution should always be used. An excess prevents re-oxidation of Cu(I).[2][5]
Ligand to Copper Ratio 1:1 to 5:1Higher ratios are common in bioconjugation to protect biomolecules and accelerate the reaction.[10][15]
Temperature Room Temperature to 45°CMost reactions proceed efficiently at room temperature. Gentle heating can accelerate slower reactions.[15][17]
Reaction Time 1 - 24 hoursHighly dependent on substrates, catalyst system, and concentration. Can range from minutes to overnight.[2][15]

Table 2: Common Catalyst Systems and Solvents

ComponentExamplesCommon Use Cases & Notes
Copper(II) Source CuSO₄·5H₂OMost common and convenient, used with a reducing agent.[18]
Copper(I) Source CuI, CuBr, Copper TurningsUsed directly, but prone to oxidation. Often employed in organic solvents.[3][18]
Ligands TBTA : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineExcellent for organic solvents, but has low aqueous solubility.[18]
THPTA : Tris(3-hydroxypropyltriazolylmethyl)amineWater-soluble ligand, ideal for bioconjugation in aqueous buffers.[18]
Betaine : Simple zwitterionic ligandAccelerates the reaction in aqueous media, allowing for ppm levels of copper.[19]
Solvents t-BuOH/H₂O (1:1), DMF, DMSO, H₂O (with soluble ligand)Co-solvents are often needed to dissolve both polar and nonpolar reactants.[5][15] Green solvents like glycerol and deep eutectic solvents are also effective.[20][21]

Experimental Workflow

A typical CuAAC experiment follows a straightforward workflow from preparation to purification. Proper planning and execution at each stage are critical for achieving high yields and purity.

G prep 1. Prepare Solutions (Reactants, Catalyst, Ligand, Reductant) react 2. Combine Reactants & Solvent prep->react cat 3. Add Catalyst System (Ligand, Cu(II), Reductant) react->cat monitor 4. Stir & Monitor (TLC, LC-MS) cat->monitor workup 5. Workup & Purification (Extraction, Chromatography) monitor->workup

References

purification of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol by Column Chromatography.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chemical intermediate widely used in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.[1] It is commonly synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," reacting benzyl azide with propargyl alcohol. This synthesis route, while efficient, often results in a crude product containing residual copper catalyst, unreacted starting materials, and various byproducts. Therefore, a robust purification method is essential to obtain the high-purity compound required for subsequent applications.

This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography, a standard and effective technique for separating compounds of varying polarity.[2][3]

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a nonpolar mobile phase. The crude mixture is loaded onto the top of a silica gel column. As the mobile phase (eluent) flows through the column, compounds travel down at different rates. More polar compounds, like this compound with its hydroxyl group, interact more strongly with the polar silica gel and thus move slower. Less polar impurities are washed out (eluted) more quickly. By gradually increasing the polarity of the mobile phase, the target compound can be effectively desorbed and collected as a pure fraction.

Data Presentation: Chromatographic Parameters

The following table summarizes typical parameters for the purification of this compound and related triazole derivatives. The optimal mobile phase should always be determined empirically using Thin Layer Chromatography (TLC) prior to running the column.

ParameterDescriptionTypical Value/CommentReference
Stationary Phase The solid adsorbent used in the column and for TLC plates.Silica gel, 60 Å, 40-63 µm (230-400 mesh).[4][5]
Mobile Phase (Eluent) Solvent system used to move the sample through the column.Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][5][6]
Eluent Ratio The volume ratio of solvents in the mobile phase.Start with Hexane:EtOAc (3:2, v/v) and increase polarity to (1:1, v/v). A gradient elution may improve separation.[4]
Target Rf Value The retardation factor on TLC for optimal separation.An Rf of 0.25 - 0.35 in the chosen eluent system is ideal for the target compound.[7]
Visualization Method to see the spots on a TLC plate.UV lamp (254 nm) and/or chemical staining (e.g., potassium permanganate).[3][7]
Loading Method Technique for applying the crude sample to the column.Dry loading (adsorbing the crude product onto silica gel) is recommended for better resolution.[3]

Experimental Workflow

The diagram below outlines the complete workflow for the purification process, from the initial crude product to the final, pure compound.

G cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation crude Crude Product (Post-Synthesis Workup) tlc_analysis TLC Analysis to Determine Eluent System crude->tlc_analysis sample_prep Sample Preparation (Dry Loading) crude->sample_prep column_prep Column Preparation (Slurry Packing) tlc_analysis->column_prep load_sample Load Sample onto Column column_prep->load_sample sample_prep->load_sample elution Elution & Fraction Collection load_sample->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify pure fractions evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for column chromatography purification.

Logical Relationship in Chromatography

The following diagram illustrates the fundamental principle of separation within the chromatography column.

G cluster_inputs Inputs cluster_column Separation Process cluster_outputs Outputs crude_mix Crude Mixture (Target + Impurities) column Silica Gel Column (Stationary Phase) crude_mix->column mobile_phase Mobile Phase (Eluent) mobile_phase->column impurities Less Polar Impurities (Elute First) column->impurities Differential Adsorption product Pure Product (Elutes Later) column->product Differential Adsorption

Caption: Principle of chromatographic separation.

Experimental Protocols

Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel 60 F254)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all ACS grade or higher)

  • Collection vessels (test tubes or flasks)

  • Round-bottom flask

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain (optional)

  • Cotton or glass wool, and sand

Protocol 1: Determination of Optimal Eluent System by TLC

  • Dissolve a small amount of the crude product in a volatile solvent like DCM or EtOAc.

  • Spot the solution onto three separate TLC plates.

  • Prepare developing chambers with different ratios of Hexane:EtOAc (e.g., 4:1, 3:2, 1:1).

  • Develop the plates until the solvent front is about 1 cm from the top.

  • Visualize the dried plates under a UV lamp. The target compound, containing aromatic rings, should be UV active.

  • Identify the solvent system that provides good separation between the target compound and impurities, with an Rf value for the target between 0.25 and 0.35.

Protocol 2: Column Preparation (Slurry Method)

  • Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom outlet.[8]

  • Add a ~1 cm layer of sand over the plug.[8]

  • Calculate the required amount of silica gel (typically 50-100 times the weight of the crude product).

  • In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent (e.g., Hexane:EtOAc 3:2).[3]

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Protocol 3: Sample Preparation and Loading (Dry Loading)

  • Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[3]

  • Carefully add this powder as an even layer on top of the sand in the prepared column.

  • Gently cover the sample layer with another thin layer of sand.

Protocol 4: Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase.

  • Open the stopcock and apply gentle air pressure (if necessary) to begin the elution process at a steady drip rate.

  • Collect the eluent in sequentially numbered test tubes or flasks (e.g., 10-20 mL fractions).

  • Maintain the solvent level above the top sand layer at all times to prevent the column from cracking.

  • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.

Protocol 5: Analysis of Fractions and Product Isolation

  • Spot every few collected fractions onto a TLC plate.

  • Develop the TLC plate using the same eluent system and visualize under UV light.

  • Identify the fractions that contain the pure target compound, free from impurities.

  • Combine all pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the yield and confirm the purity using analytical methods such as NMR or Mass Spectrometry. The melting point for the pure compound is reported to be 74-76 °C.[1]

References

Application Notes and Protocols for the Recrystallization of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTZM) via recrystallization. The described methodology is designed to effectively remove impurities commonly associated with its synthesis, particularly those arising from the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry." This protocol is intended to guide researchers in obtaining high-purity BTZM, a crucial step for its application in medicinal chemistry and drug development as a synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous therapeutic agents. The purity of BTZM is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. The most common route to BTZM is the CuAAC reaction between benzyl azide and propargyl alcohol. While efficient, this reaction can lead to impurities such as residual copper catalyst, unreacted starting materials, and potential side-products. Recrystallization is a robust and scalable purification technique to remove these impurities, yielding a product of high purity. The selection of an appropriate solvent system is critical for a successful recrystallization, balancing high solubility at elevated temperatures with low solubility at cooler temperatures to maximize yield and purity.

Data Presentation

The selection of a suitable solvent is the most critical step in designing a recrystallization procedure. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on available literature data, the solubility of this compound in various common laboratory solvents has been evaluated.

SolventMolar Fraction Solubility (x10³) at 293.15 K (20°C)Molar Fraction Solubility (x10³) at 313.15 K (40°C)Key Considerations
MethanolHighVery HighGood dissolving solvent, may need an anti-solvent for good recovery.
Ethanol Moderate High Excellent choice for single-solvent recrystallization.
n-PropanolModerateHighGood alternative to ethanol.
IsopropanolLowModerateMay require larger solvent volumes.
n-ButanolLowModerateMay require larger solvent volumes.
WaterVery LowVery LowExcellent as an anti-solvent in a mixed-solvent system with ethanol.

Based on the solubility profile, ethanol is an excellent choice for a single-solvent recrystallization of this compound. An ethanol/water mixture can also be effectively used as a mixed-solvent system to further enhance the recovery of the purified product.

Experimental Protocols

This section details the recommended protocol for the recrystallization of this compound. It is assumed that the crude product has been subjected to a preliminary work-up to remove the bulk of the copper catalyst, for instance, by washing with an aqueous ammonia solution or a solution of a chelating agent like EDTA.

Materials and Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (if using a mixed-solvent system)

  • Activated Carbon (optional, for removing colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating mantle or hot plate with a stirrer

  • Filtration apparatus (vacuum flask, filter paper)

Safety Precautions
  • This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This is the recommended primary method for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (approximately 74-76°C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

This method is useful if the recovery from a single-solvent recrystallization is low.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until a faint, persistent turbidity is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Mandatory Visualizations

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Ethanol crude_product->add_solvent dissolved_solution Clear Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration if impurities present cooling Slow Cooling to Room Temperature dissolved_solution->cooling hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Logical Relationship of Impurities and Purification

Impurity_Removal Impurity Removal via Recrystallization cluster_synthesis Synthesis (CuAAC) cluster_impurities Potential Impurities cluster_purification_process Recrystallization Process cluster_final_product Purified Product benzyl_azide Benzyl Azide crude_product Crude Product (this compound) benzyl_azide->crude_product propargyl_alcohol Propargyl Alcohol propargyl_alcohol->crude_product cu_catalyst Copper(I) Catalyst cu_catalyst->crude_product unreacted_sm Unreacted Starting Materials crude_product->unreacted_sm residual_cu Residual Copper Catalyst crude_product->residual_cu side_products Side Products crude_product->side_products dissolution_hot Dissolution in Hot Solvent crude_product->dissolution_hot impurities_in_mother_liquor Impurities in Mother Liquor unreacted_sm->impurities_in_mother_liquor residual_cu->impurities_in_mother_liquor side_products->impurities_in_mother_liquor crystallization_cold Crystallization upon Cooling dissolution_hot->crystallization_cold filtration Filtration crystallization_cold->filtration pure_product Pure this compound filtration->pure_product filtration->impurities_in_mother_liquor

Caption: Logical diagram illustrating the removal of synthesis impurities.

References

Application Notes and Protocols for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives have emerged as a significant scaffold in medicinal chemistry. The 1,2,3-triazole core, readily synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as a versatile linker and pharmacophore.[1] This class of compounds has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, making them promising candidates for drug discovery and development.[2][3][4]

These application notes provide an overview of the medicinal chemistry applications of this compound derivatives and detailed protocols for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its analogs is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of an organic azide with a terminal alkyne, offering high yields, regioselectivity, and a wide tolerance of functional groups.[1]

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Benzyl azide (or substituted benzyl azide)

  • Propargyl alcohol (or other terminal alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMSO, 1,4-dioxane)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 1-24 hours.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Diagram of Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_product Product benzyl_azide Benzyl Azide CuAAC CuSO4.5H2O Sodium Ascorbate t-BuOH/H2O, RT benzyl_azide->CuAAC propargyl_alcohol Propargyl Alcohol propargyl_alcohol->CuAAC product This compound CuAAC->product

Caption: General workflow for the synthesis of this compound via CuAAC.

Anticancer Applications

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6] A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 / GI50 (µM)Reference
4g Panel of 60 human cancer cell linesGI50: 0.25 - 8.34[6]
4i Panel of 60 human cancer cell linesGI50: 1.42 - 5.86[6]
13e MCF-7 (Breast)IC50: 0.046[5]
5i H460 (Lung)IC50: 6.06[3]
9 MCF-7 (Breast)IC50: 1.1[7]
9 HCT-116 (Colon)IC50: 2.6[7]
9 HepG2 (Liver)IC50: 1.4[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of Anticancer Mechanism:

G compound This compound derivative tubulin Tubulin Dimers compound->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.

Antimicrobial Applications

Various derivatives of this compound have shown promising activity against a range of bacteria and fungi.[8][9]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
6e Candida albicans6.25[10]
6i Candida albicans25[10]
7b Bacillus subtilisMore potent than ciprofloxacin[9]
7b Escherichia coliComparable to ciprofloxacin[9]
4h Aspergillus nigerComparable to fluconazole[9]
4i Aspergillus nigerComparable to fluconazole[9]
DAN 49 Staphylococcus aureus128[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum to the final desired concentration in the broth medium.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Applications

Derivatives of this compound have been investigated as inhibitors of various enzymes, including xanthine oxidase, which is a key target in the treatment of gout.[12]

Quantitative Data: Enzyme Inhibition
CompoundEnzymeIC50 (µM)Reference
5c Xanthine Oxidase0.71[12]
6g Xanthine Oxidase0.73[12]
4g Tubulin Polymerization1.93[6]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase activity.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound

  • Allopurinol (positive control)

  • 96-well UV-transparent plate

  • Spectrophotometer or microplate reader capable of reading at 295 nm

Procedure:

  • Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer.

  • In the wells of a 96-well plate, add the phosphate buffer, the test compound solution (or allopurinol or vehicle), and the xanthine oxidase solution.

  • Incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period to determine the rate of uric acid formation.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram of Enzyme Inhibition Workflow:

G cluster_assay Xanthine Oxidase Inhibition Assay reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Test Compound - Buffer incubation Pre-incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate (Xanthine) incubation->reaction measurement Measure Uric Acid Formation (Absorbance at 295 nm) reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Workflow for the xanthine oxidase inhibition assay.

Conclusion

This compound serves as a valuable and readily accessible scaffold in medicinal chemistry. The straightforward and efficient "click" chemistry approach to its synthesis allows for the rapid generation of diverse libraries of derivatives. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these promising molecules in the pursuit of novel therapeutic agents. Further exploration of the structure-activity relationships of this scaffold is warranted to optimize its biological activities and advance lead compounds toward clinical development.

References

Synthesis of Novel Anticancer Agents from (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer agents derived from the starting material (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. The described compounds, primarily N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and nicotinamides, have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its metabolic stability and ability to form favorable interactions with biological targets.[1] The use of this compound as a versatile building block allows for the facile synthesis of diverse compound libraries through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach has led to the discovery of novel anticancer agents with potent antimicrotubule activity.[2]

Data Presentation

The following tables summarize the in vitro anticancer activity of representative compounds synthesized from this compound derivatives.

Table 1: Antiproliferative Activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Derivatives [2][3]

Compound IDN-1 Benzyl SubstitutionArylamide GroupCancer Cell LineIC50 (nM)
4e Unsubstituted2-phenyl-oxazole-4-carboxamideMCF-7560
13a 3-phenoxy2-(4-methoxyphenyl)oxazole-4-carboxamideMCF-7110
13d 3-phenoxy2-(thiophen-2-yl)oxazole-4-carboxamideMCF-760
13e 3-phenoxy2-phenyloxazole-4-carboxamideMCF-746

Table 2: Anticancer Activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide Derivatives [4]

Compound IDBenzyl Group SubstitutionCancer Cell LineGI50 (µM)
4g 3,4,5-trimethoxyLeukemia (CCRF-CEM)0.25
Non-Small Cell Lung Cancer (NCI-H460)0.31
Colon Cancer (HCT-116)0.28
CNS Cancer (SF-268)0.34
Melanoma (UACC-62)0.27
Ovarian Cancer (OVCAR-3)0.36
Renal Cancer (SN12C)0.32
Prostate Cancer (PC-3)0.30
Breast Cancer (MCF7)0.33
4i 3-bromoLeukemia (CCRF-CEM)1.42
Non-Small Cell Lung Cancer (NCI-H460)1.98
Colon Cancer (HCT-116)2.13
CNS Cancer (SF-268)2.54
Melanoma (UACC-62)1.87
Ovarian Cancer (OVCAR-3)2.33
Renal Cancer (SN12C)2.01
Prostate Cancer (PC-3)1.95
Breast Cancer (MCF7)2.24

Experimental Protocols

General Synthetic Workflow

The synthesis of the target anticancer agents from this compound and its derivatives generally follows the workflow depicted below. This involves the conversion of the starting alcohol to an azide, followed by a CuAAC reaction with a terminal alkyne, and subsequent amide coupling.

General Synthetic Workflow start This compound step1 Conversion to Azide (e.g., via mesylation and azide displacement) start->step1 step2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step1->step2 step3 Amide Coupling step2->step3 product Target Anticancer Agent step3->product alkyne Terminal Alkyne alkyne->step2 acid Carboxylic Acid acid->step3

General synthetic workflow for anticancer agents.

Protocol 1: Synthesis of N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyloxazole-4-carboxamide (13e)

This protocol is adapted from the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides.[2]

Step 1: Synthesis of (1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine

  • To a solution of 1-(3-phenoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine.

Step 2: Synthesis of 2-phenyloxazole-4-carbonyl chloride

  • Suspend 2-phenyloxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 3 hours until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 3: Amide Coupling to Yield 13e

  • Dissolve (1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add a solution of 2-phenyloxazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyloxazole-4-carboxamide (13e).

Protocol 2: Synthesis of N-((1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g)

This protocol is based on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides.[4]

Step 1: Synthesis of 4-(azidomethyl)-1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazole

  • To a solution of (1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-(azidomethyl)-1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazole.

Step 2: Reduction of the Azide

  • Dissolve 4-(azidomethyl)-1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield (1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine.

Step 3: Amide Coupling to Yield 4g

  • Dissolve (1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine (1.0 eq), nicotinic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give N-((1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g).

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer activity for these N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide and nicotinamide derivatives is the inhibition of tubulin polymerization.[1][4] Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Tubulin Polymerization Inhibition cluster_normal Normal Cell Division cluster_drug Action of Triazole Derivatives tubulin α/β-Tubulin Dimers microtubules Dynamic Microtubules tubulin->microtubules Polymerization inhibition Inhibition of Tubulin Polymerization microtubules->tubulin Depolymerization spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division drug N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) -based Anticancer Agent drug->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Mechanism of action of the anticancer agents.

By binding to tubulin, these compounds disrupt the dynamic equilibrium between tubulin dimers and microtubules. This interference with microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][4]

Conclusion

The this compound scaffold provides a versatile platform for the development of potent anticancer agents. The synthetic routes are straightforward and amenable to the generation of large compound libraries for structure-activity relationship studies. The resulting N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and nicotinamides have demonstrated significant antiproliferative activity by targeting a clinically validated anticancer mechanism, the inhibition of tubulin polymerization. These findings highlight the potential of this compound class for further preclinical and clinical development in cancer therapy.

References

Application Notes and Protocols for the Development of Antimicrotubule Agents with a Triazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers crucial for cell division, making them a prime target for anticancer drug development.[1][2] Antimicrotubule agents that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis.[1] The 1,2,4-triazole scaffold has emerged as a promising heterocyclic core in the design of novel antimicrotubule agents due to its favorable physicochemical and pharmacokinetic properties.[3][4] Many of these triazole-based compounds function by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2]

These application notes provide detailed protocols for the synthesis, biological evaluation, and mechanistic characterization of antimicrotubule agents incorporating a triazole scaffold.

Data Presentation: In Vitro Activity of Triazole-Based Antimicrotubule Agents

The following tables summarize the in vitro cytotoxic and tubulin polymerization inhibitory activities of representative triazole-based compounds from the literature.

Table 1: Cytotoxicity of Triazole-Based Compounds in Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
T115 HT-29ColorectalNot Specified (potent)[1]
PC3ProstateNot Specified (potent)[1]
Compound 7 Variety of cancer cellsVariousNot Specified (potent)[2]
Compound T2 HCT116Colorectal3.84[5][6][7]
Compound T7 HCT116Colorectal3.25[5][6][7]
Compound Vf MCF-7Breast2.91[8]
MDA-MB-231Breast1.914[8]
Compound Vg MCF-7Breast0.891[8]
MDA-MB-231Breast3.479[8]
Compound 6cf MCF-7Breast5.71[9]
4T1Breast (murine)8.71[9]
Compound 6af MCF-7Breast2.61[9]
Compound 62i HT-29Colorectal0.90[10]
H460Lung0.85[10]
MDA-MB-231Breast1.54[10]
Compound 9j HCT-116Colorectal3.25[3]
Compound 7i NCI 60 PanelVariousNot Specified (potent)[11]
Compound 3j MCF-7Breast7.80[12]
HeLaCervical6.80[12]
Compound 8c VariousVariousNot Specified (potent)[13]
Compound 8d VariousVariousNot Specified (potent)[13]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDAssay TypeIC50 (µM)Reference
T115 Not SpecifiedPotent inhibitor[1]
Compound 7 Not SpecifiedPotent inhibitor[2]
Compound 9j Not Specified4.51[3]
Compound 7i Not Specified3.03[11]
Compounds 8c, 8d Not SpecifiedStrong inhibitors[13]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole Scaffolds

A general method for the synthesis of 1,2,4-triazole derivatives involves the reaction of a hydrazide with carbon disulfide to form a dithiocarbazate, followed by cyclization with ammonia or a primary amine.[14]

Materials:

  • Substituted carbohydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Ammonia solution

  • Substituted benzyl halides

  • N,N-dimethylformamide (DMF)

  • Sodium metal

Procedure:

  • Synthesis of potassium dithiocarbazate (I): Dissolve potassium hydroxide (0.15 M) in ethanol (200 mL). Add the substituted carbohydrazide (0.10 M) and carbon disulfide (0.15 M) to the solution. Stir the mixture at room temperature for 12-16 hours. Filter the resulting precipitate, wash with ether, and dry.[14]

  • Synthesis of 5-mercapto-1,2,4-triazole (II): Reflux a suspension of the potassium dithiocarbazate (I) (0.096 M) in water (40 mL) with ammonia solution (20 mL, 0.864 M) for 3-4 hours with stirring.[14] Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter, wash with water, and recrystallize from ethanol.[14]

  • Synthesis of thio-linked 1,2,4-triazoles (III): Dissolve sodium (6 M) in dry methanol. Add the 5-mercapto-1,2,4-triazole (II) (0.006 M) and the desired substituted benzyl halide (6 M) in dry DMF. Stir the reaction mixture at room temperature for 8-10 hours. Pour the reaction mixture into ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from a suitable solvent.[14]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in turbidity (absorbance at 340 nm).

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

    • Purified tubulin (porcine brain)

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for enhancers, Colchicine for inhibitors)

  • Negative control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in General Tubulin Buffer on ice.

    • Prepare a 10X stock of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the reaction mixture in each well of the 96-well plate as follows:

      • Tubulin solution

      • GTP (to a final concentration of 1 mM)

      • Glycerol (to a final concentration of 10%)

      • Test compound or control

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Calculate the IC50 value for inhibitory compounds.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of the test compound for 24 hours.

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of antimicrotubule agents.

Materials:

  • Cancer cell line

  • Sterile glass coverslips

  • Complete cell culture medium

  • Test compounds

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with the test compound for the desired time.

  • Fixation and Permeabilization:

    • Aspirate the medium and gently wash the cells with PBS.

    • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells with blocking buffer for 30-60 minutes.

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the microtubule network using a fluorescence microscope. Capture images and compare the morphology of microtubules in treated versus control cells.

Visualizations

Signaling Pathway

cluster_cell Cancer Cell Triazole_Agent Triazole-based Antimicrotubule Agent Tubulin α/β-Tubulin Dimers Triazole_Agent->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces

Caption: Mechanism of action for triazole-based antimicrotubule agents.

Experimental Workflow: In Vitro Evaluation

Compound Triazole Compound Synthesis & Characterization Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Tubulin_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence (Microtubule Imaging) Cell_Cycle_Analysis->Immunofluorescence Immunofluorescence->Data_Analysis

Caption: Workflow for the in vitro evaluation of triazole-based antimicrotubule agents.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This compound serves as a versatile building block in medicinal chemistry and drug development, and functionalization of its hydroxyl moiety allows for the synthesis of a diverse range of derivatives with potential biological activities. The following protocols describe three common functionalization pathways: etherification, esterification, and conversion to an alkyl halide.

I. Overview of Functionalization Pathways

The hydroxyl group of this compound can be readily converted into ethers, esters, and halides, providing access to a variety of chemical entities for further elaboration or direct biological screening.

G cluster_0 Functionalization Reactions A This compound B Ether Derivative A->B Etherification (e.g., Williamson Ether Synthesis) C Ester Derivative A->C Esterification (e.g., Acylation) D Halide Derivative A->D Halogenation (e.g., with SOCl2)

Caption: Functionalization pathways for this compound.

II. Experimental Protocols

A. Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra can be obtained using an ESI-TOF or a GC-MS instrument.

B. Protocol 1: Etherification via Williamson Ether Synthesis

This protocol describes the O-alkylation of this compound with an alkyl halide in the presence of a strong base.

G cluster_workflow Etherification Workflow start Start step1 Dissolve this compound in anhydrous DMF start->step1 step2 Add NaH portion-wise at 0°C step1->step2 step3 Stir for 30 min at 0°C step2->step3 step4 Add alkyl halide dropwise step3->step4 step5 Warm to room temperature and stir (monitor by TLC) step4->step5 step6 Quench with water step5->step6 step7 Extract with ethyl acetate step6->step7 step8 Wash with brine, dry over Na2SO4, and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end End (Isolated Ether) step9->end

Caption: Experimental workflow for the Williamson ether synthesis.

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

C. Protocol 2: Esterification using an Acyl Chloride

This protocol details the acylation of the hydroxyl group to form an ester using an acyl chloride in the presence of a base.

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a suitable base, such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure ester product. A similar procedure using benzyl alcohol and acetyl chloride has been reported to produce the corresponding ester in 98% yield.[1][2]

D. Protocol 3: Conversion to Alkyl Chloride using Thionyl Chloride

This protocol describes the conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride.

Procedure:

  • In a well-ventilated fume hood, add this compound (1.0 equiv.) to a round-bottom flask.

  • Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 to 2.0 equiv.) dropwise with stirring. A solvent such as anhydrous DCM can be used if necessary.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (as monitored by TLC and cessation of gas evolution). The reaction of thionyl chloride with primary and secondary alcohols is a common method for preparing the corresponding alkyl chlorides.[3][4]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent, such as DCM or diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkyl chloride.

  • Purify the product by column chromatography or recrystallization.

III. Data Presentation

The following table summarizes representative quantitative data for the functionalization of this compound and related compounds. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

FunctionalizationReagentsSolventTemperatureTime (h)Yield (%)Reference
Etherification Alkyl Halide, NaHDMF0°C to RT2-1270-90
Esterification Acetyl Chloride, TriethylamineDCM0°C to RT1-4~98[1][2]
Chlorination Thionyl Chloride (SOCl₂)Neat/DCM0°C to Reflux1-380-95*[3][4]

*Yields are based on general procedures for benzylic alcohols or closely related triazole derivatives and should be considered as estimates. Optimization for the specific substrate is recommended.

IV. Conclusion

The protocols outlined in these application notes provide a foundation for the successful functionalization of the hydroxyl group of this compound. These methods offer access to a wide array of derivatives that are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel chemical probes and materials. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

References

Application Notes and Protocols for the Scaled-Up Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The 1,4-disubstituted 1,2,3-triazole moiety is a well-established pharmacophore that can act as a stable linker or participate in hydrogen bonding and dipole interactions with biological targets. This protocol details a scalable, two-step synthesis suitable for producing gram quantities of the target compound with high purity.

Reaction Scheme

The overall synthesis involves two main steps:

  • Synthesis of Benzyl Azide: A nucleophilic substitution reaction between benzyl bromide and sodium azide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the synthesized benzyl azide and propargyl alcohol to form the desired triazole.

Experimental Protocols

Materials and Equipment:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Acetone

  • Water (deionized)

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Blast shield

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Protocol 1: Synthesis of Benzyl Azide (Intermediate)

WARNING: Benzyl azide is a potentially explosive compound and should be handled with extreme care. Avoid heating neat benzyl azide, and always work behind a blast shield in a well-ventilated fume hood. Do not use metal spatulas to handle sodium azide or benzyl azide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (3.9 g, 60 mmol, 1.2 eq.) in a mixture of 60 mL of acetone and 20 mL of water.

  • Addition of Benzyl Bromide: Cool the solution in an ice bath. Slowly add benzyl bromide (8.55 g, 50 mmol, 1.0 eq.) to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

  • Work-up: After 24 hours, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (<40°C). DO NOT evaporate to complete dryness. The resulting crude benzyl azide should be used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude benzyl azide (from Protocol 1, ~50 mmol, 1.0 eq.) and propargyl alcohol (2.8 g, 50 mmol, 1.0 eq.) in 150 mL of 75% aqueous acetone.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.625 g, 2.5 mmol, 0.05 eq.) and sodium ascorbate (2.48 g, 12.5 mmol, 0.25 eq.) in 25 mL of deionized water.

  • Reaction: Add the catalyst solution to the stirred solution of benzyl azide and propargyl alcohol. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into 300 mL of ice-cold water. A white to off-white solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water (3 x 50 mL) to remove any residual salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water or dichloromethane and hexane to obtain pure this compound as a white solid.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterBenzyl Azide SynthesisThis compound Synthesis
Starting Material 1 Benzyl BromideBenzyl Azide (crude)
Amount (g)8.55~6.65
Moles (mmol)50~50
Molar Equivalents1.01.0
Starting Material 2 Sodium AzidePropargyl Alcohol
Amount (g)3.92.8
Moles (mmol)6050
Molar Equivalents1.21.0
Catalyst 1 N/ACuSO₄·5H₂O
Amount (g)N/A0.625
Moles (mmol)N/A2.5
Molar EquivalentsN/A0.05
Catalyst 2 N/ASodium Ascorbate
Amount (g)N/A2.48
Moles (mmol)N/A12.5
Molar EquivalentsN/A0.25
Solvent Acetone/WaterAcetone/Water
Volume (mL)80175
Reaction Time (h) 2424-48
Temperature (°C) Room TemperatureRoom Temperature
Product Benzyl AzideThis compound
Expected Yield (Used in situ)85-95%
Purity (Post-Recrystallization) N/A>98%
Physical Appearance Colorless oilWhite solid
Melting Point (°C) N/A74-76[1]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Benzyl Azide Synthesis cluster_step2 Step 2: CuAAC Reaction node_benzyl_bromide Benzyl Bromide node_reaction1 Nucleophilic Substitution (Acetone/Water, RT, 24h) node_benzyl_bromide->node_reaction1 node_sodium_azide Sodium Azide node_sodium_azide->node_reaction1 node_workup1 Work-up & Extraction (Water, DCM) node_reaction1->node_workup1 node_crude_azide Crude Benzyl Azide (Use immediately) node_workup1->node_crude_azide node_reaction2 CuAAC 'Click' Reaction (Acetone/Water, RT, 24-48h) node_crude_azide->node_reaction2 Intermediate node_propargyl_alcohol Propargyl Alcohol node_propargyl_alcohol->node_reaction2 node_catalyst CuSO4 / Na-Ascorbate node_catalyst->node_reaction2 node_workup2 Precipitation & Filtration (Ice Water) node_reaction2->node_workup2 node_purification Recrystallization (Ethanol/Water) node_workup2->node_purification node_final_product Pure this compound node_purification->node_final_product

Caption: Synthetic workflow for this compound.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.66 (s, 1H), 7.40 – 7.32 (m, 5H), 5.54 (s, 2H), 4.75 (d, J = 5.2 Hz, 2H), 2.55 (t, J = 5.5 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.4, 134.5, 129.2, 128.8, 128.2, 122.2, 56.4, 54.3.

  • Mass Spectrometry (ESI): m/z 190.1 [M+H]⁺.

  • Melting Point: 74-76 °C.[1]

Safety and Handling

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic and explosive hydrazoic acid.

  • Benzyl Azide: Potentially explosive, especially when heated or in concentrated form. Always handle behind a blast shield and in a well-ventilated fume hood. Use in solution whenever possible and avoid distillation.

  • Benzyl Bromide: Lachrymatory and corrosive. Handle in a fume hood with appropriate PPE.

  • Copper Salts: Can be toxic. Avoid inhalation and skin contact.

This protocol provides a reliable and scalable method for the synthesis of this compound. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) is a heterocyclic organic compound that has garnered significant interest in materials science. Its molecular structure, featuring a triazole ring, a benzyl group, and a hydroxyl-methyl group, makes it a versatile candidate for various applications. The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, enable it to effectively interact with metal surfaces.[1][2][3] This document provides detailed application notes and experimental protocols for the use of BTM, primarily focusing on its well-documented role as a corrosion inhibitor for mild steel in acidic environments.

I. Application: Corrosion Inhibition

BTM has demonstrated significant efficacy as a corrosion inhibitor for mild steel, particularly in aggressive acidic media such as hydrochloric acid (HCl).[3][4] Its inhibitive properties are attributed to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[3] The adsorption mechanism is typically a combination of physisorption and chemisorption, governed by the Langmuir adsorption isotherm.[3][5] BTM acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

Quantitative Data Summary

The corrosion inhibition efficiency of BTM for mild steel in a 1 M HCl solution has been evaluated at various concentrations and temperatures. The following tables summarize the key quantitative data from electrochemical and weight loss measurements.

Table 1: Corrosion Parameters from Weight Loss Measurements for Mild Steel in 1 M HCl with BTM at 298 K [3]

BTM Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.15--
1 x 10⁻⁵0.5948.70.487
5 x 10⁻⁵0.4362.60.626
1 x 10⁻⁴0.3173.00.730
5 x 10⁻⁴0.1884.30.843
1 x 10⁻³0.1289.60.896

Table 2: Polarization Parameters for Mild Steel in 1 M HCl with BTM at 298 K [3]

BTM Concentration (M)Corrosion Current Density (Icorr) (µA cm⁻²)Corrosion Potential (Ecorr) (mV vs. SCE)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
Blank1056-50275-138-
1 x 10⁻⁵549-51079-14348.0
5 x 10⁻⁵391-51483-14963.0
1 x 10⁻⁴285-51888-15573.0
5 x 10⁻⁴158-52595-16385.0
1 x 10⁻³106-530101-17090.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with BTM at 298 K [3]

BTM Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (%)
Blank45222-
1 x 10⁻⁵9210951.1
5 x 10⁻⁵1357466.7
1 x 10⁻⁴2084878.4
5 x 10⁻⁴4162489.2
1 x 10⁻³6251692.8

II. Experimental Protocols

Protocol 1: Synthesis of this compound (BTM)

This protocol describes a common method for the synthesis of BTM.[3]

Materials:

  • Propargyl alcohol

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1 equivalent) and benzyl azide (1 equivalent) in dichloromethane.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Add a catalytic amount of copper(I) iodide (CuI) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.

G cluster_synthesis Synthesis of this compound Reactants Propargyl Alcohol + Benzyl Azide Reaction Stir at RT for 24h Reactants->Reaction Solvent_Base DCM + DIPEA Solvent_Base->Reaction Catalyst CuI Catalyst->Reaction Quenching Quench with NH4Cl (aq) Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Protocol 2: Evaluation of Corrosion Inhibition using Weight Loss Measurements

This protocol outlines the procedure for assessing the inhibition efficiency of BTM through gravimetric analysis.[3]

Materials and Equipment:

  • Mild steel coupons (e.g., with a composition of 0.067% C, 0.353% Mn, 0.116% Si, 0.012% P, 0.0033% S, 0.046% Cr, 0.018% Mo, and the remainder Fe)[3]

  • 1 M HCl solution (prepared from analytical grade 37% HCl and bi-distilled water)

  • This compound (BTM)

  • Acetone

  • Abrasive paper (various grades)

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Beakers

Procedure:

  • Mechanically polish the mild steel coupons with abrasive papers of different grades, degrease with acetone, wash with bi-distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Prepare the test solutions by dissolving different concentrations of BTM (e.g., 10⁻⁵ M to 10⁻³ M) in 1 M HCl. A blank solution of 1 M HCl without BTM should also be prepared.

  • Immerse the pre-weighed coupons in the test solutions in separate beakers.

  • Maintain the temperature of the solutions at a constant value (e.g., 298 K) using a water bath for a specified duration (e.g., 6 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Carefully wash the coupons with bi-distilled water and acetone to remove any corrosion products.

  • Dry the coupons and re-weigh them accurately.

  • Calculate the weight loss (ΔW) for each coupon.

  • Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², and t is the immersion time in hours.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

G cluster_workflow Weight Loss Measurement Workflow Prep Prepare & Weigh Steel Coupons Immersion Immerse Coupons in Solutions Prep->Immersion Sol_Prep Prepare Inhibitor Solutions in 1M HCl Sol_Prep->Immersion Incubation Incubate at Constant Temperature Immersion->Incubation Cleaning Clean & Dry Coupons Incubation->Cleaning Weighing Re-weigh Coupons Cleaning->Weighing Calc Calculate Corrosion Rate & Inhibition Efficiency Weighing->Calc

Caption: Experimental workflow for weight loss measurements.

Protocol 3: Electrochemical Evaluation of Corrosion Inhibition

This protocol details the use of electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel plots) to study the inhibitive effects of BTM.[3]

Materials and Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode electrochemical cell

  • Mild steel working electrode (WE)

  • Platinum counter electrode (CE)

  • Saturated calomel electrode (SCE) as the reference electrode (RE)

  • 1 M HCl solution

  • This compound (BTM)

Procedure: A. General Setup:

  • Prepare the mild steel working electrode by embedding it in a resin holder, leaving a defined surface area exposed.

  • Polish the exposed surface of the WE with abrasive papers, degrease with acetone, rinse with bi-distilled water, and dry.

  • Assemble the three-electrode cell with the WE, CE, and RE.

  • Fill the cell with the test solution (1 M HCl with or without BTM).

  • Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

B. Potentiodynamic Polarization (Tafel Plots):

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus the applied potential on a logarithmic scale.

  • Extrapolate the linear portions of the cathodic and anodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

C. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements at the OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_electrochem Electrochemical Analysis Logical Flow Setup Three-Electrode Cell Setup Stabilize Stabilize at OCP Setup->Stabilize PDP Potentiodynamic Polarization Stabilize->PDP EIS Electrochemical Impedance Spectroscopy Stabilize->EIS Tafel Tafel Extrapolation to get Icorr PDP->Tafel Nyquist Nyquist Plot & Circuit Fitting to get Rct EIS->Nyquist IE_PDP Calculate IE% Tafel->IE_PDP IE_EIS Calculate IE% Nyquist->IE_EIS

Caption: Logical flow for electrochemical corrosion analysis.

III. Other Potential Applications in Materials Science

While the primary application of BTM is in corrosion inhibition, its structure suggests potential uses in other areas of materials science, although these are less documented for this specific molecule.

  • Polymer Synthesis: Triazole derivatives can be used as monomers or functional side groups in polymers.[6][7][8][9] The hydroxyl group of BTM could be used for esterification or etherification reactions to incorporate it into polymer chains, potentially imparting improved thermal stability or metal-coordinating properties.

  • Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms in BTM can act as ligands to coordinate with metal ions, making it a potential building block for the synthesis of MOFs.[10][11][12][13] MOFs have applications in gas storage, separation, and catalysis.

Further research is required to explore and establish detailed protocols for these potential applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for High-Yield Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound via CuAAC?

The synthesis involves the reaction between benzyl azide and propargyl alcohol.

Q2: My CuAAC reaction is resulting in a low yield of this compound. What are the common causes?

Low yields in this specific CuAAC reaction can often be attributed to several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Impure Reagents: The purity of benzyl azide, propargyl alcohol, and solvents is crucial. Impurities can inhibit the catalyst or lead to side reactions.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate solvent, non-optimal temperature, or pH can significantly impact the reaction efficiency.

  • Ligand Issues: The absence of a suitable ligand or an incorrect ligand-to-copper ratio can lead to catalyst degradation and lower yields.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of propargyl alcohol (Glaser coupling), which consumes the starting material.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides unreacted starting materials, the primary side product is the homocoupling product of propargyl alcohol. Depending on the reaction conditions, other byproducts from the decomposition of reagents or catalyst might also be present.

Q4: How can I minimize the formation of the Glaser coupling side product?

To minimize the homocoupling of propargyl alcohol, it is essential to:

  • Degas all solvents and solutions thoroughly to remove dissolved oxygen.

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Use a reducing agent , such as sodium ascorbate, to keep the copper in its active Cu(I) state.

  • Employ a stabilizing ligand to protect the Cu(I) catalyst.

Q5: What is the recommended order of addition for the reagents?

A generally recommended order of addition to minimize catalyst precipitation and side reactions is:

  • Dissolve the propargyl alcohol and benzyl azide in the chosen solvent.

  • Add the copper source (e.g., CuSO₄).

  • If using a ligand, add it to the mixture.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Copper Catalyst Ensure a fresh solution of sodium ascorbate is used as a reducing agent. Degas all solvents thoroughly to remove oxygen. Consider using a stabilizing ligand like TBTA or a triazole-based ligand.
Impure Reagents Use high-purity benzyl azide and propargyl alcohol. Purify starting materials if necessary.
Incorrect Stoichiometry Typically, a slight excess (1.1-1.2 equivalents) of one of the reactants (often the azide) is used. Optimize the ratio for your specific setup.
Suboptimal Solvent The choice of solvent is critical. A mixture of t-BuOH/H₂O (1:1) or ethanol is often effective. If solubility is an issue, consider co-solvents like THF or DMF.
Inappropriate Temperature Most CuAAC reactions for this product proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.
Significant Side Product Formation (Glaser Coupling) Presence of Oxygen Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Insufficient Reducing Agent Ensure an adequate amount of fresh sodium ascorbate is used to maintain the Cu(I) state.
Difficulty in Product Purification Copper Contamination After the reaction, wash the crude product with an aqueous solution of ammonia or EDTA to chelate and remove copper salts.
Similar Polarity of Product and Starting Materials Optimize your column chromatography conditions. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.

Experimental Protocols

Below are two detailed protocols for the synthesis of this compound.

Protocol 1: Aqueous t-BuOH/H₂O System

This protocol is suitable for a green chemistry approach and often leads to high purity product precipitation.

Materials:

  • Propargyl alcohol

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq.).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, and the product may precipitate out of the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product has precipitated, filter the solid, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Protocol 2: Ethanolic System

This protocol is useful when starting materials have better solubility in organic solvents.

Materials:

  • Propargyl alcohol

  • Benzyl azide

  • Copper(II) sulfate (CuSO₄)

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • In a flask, dissolve propargyl alcohol (1.0 eq.) and benzyl azide (1.2 eq.) in ethanol.

  • Add CuSO₄ (0.1 eq.) and triethylamine (0.5 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take 12-24 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes how different parameters can influence the yield of this compound. The data is compiled from various literature sources and represents typical outcomes.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Catalyst System CuSO₄/NaAsc85-95CuI80-90Cu(OAc)₂75-85
Solvent t-BuOH/H₂O (1:1)90-98Ethanol80-90DMF70-85
Ligand None85TBTA>95THPTA>95
Temperature Room Temp.9250 °C9080 °C75
Atmosphere Air60-70Inert (N₂)>95Inert (Ar)>95

Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Propargyl alcohol - Benzyl azide - Solvent reaction 3. Reaction Setup - Mix reagents - Add catalyst system - Stir at RT reagents->reaction catalyst 2. Catalyst System - CuSO4·5H2O - Sodium Ascorbate catalyst->reaction monitoring 4. Reaction Monitoring - TLC analysis reaction->monitoring workup 5. Work-up - Quench reaction - Extract product monitoring->workup purification 6. Purification - Column Chromatography workup->purification product 7. Final Product This compound purification->product troubleshooting_logic start Low Yield? check_catalyst Is the catalyst system fresh? (Fresh NaAsc, Degassed Solvents) start->check_catalyst Yes check_reagents Are reagents pure? check_catalyst->check_reagents Yes optimize_catalyst Action: Use fresh reagents. Degas solvents. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? (Solvent, Temp, Stoichiometry) check_reagents->check_conditions Yes optimize_reagents Action: Purify starting materials. check_reagents->optimize_reagents No check_atmosphere Is the reaction under inert atmosphere? check_conditions->check_atmosphere Yes optimize_conditions Action: Screen solvents and optimize reactant ratios and temperature. check_conditions->optimize_conditions No optimize_atmosphere Action: Use N2 or Ar blanket. check_atmosphere->optimize_atmosphere No success High Yield Achieved check_atmosphere->success Yes optimize_catalyst->start optimize_reagents->start optimize_conditions->start optimize_atmosphere->start

Technical Support Center: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, primarily via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Problem 1: Low or No Product Yield

Question: My reaction is showing very low to no conversion to the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent issue in CuAAC reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[1] Ensure your reducing agent, typically sodium ascorbate, is fresh. It is advisable to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1] Consider degassing your solvents to remove dissolved oxygen, which can contribute to the oxidation of the Cu(I) catalyst.
Poor Reagent Quality Impurities in the starting materials, benzyl azide and propargyl alcohol, can interfere with the reaction. Ensure the purity of your reagents. Benzyl azide can be prepared fresh from benzyl bromide and sodium azide.
Suboptimal Reaction Conditions Incorrect stoichiometry, temperature, or solvent can significantly impact the reaction efficiency. The reaction is typically run at room temperature. Common solvent systems include mixtures of water with t-butanol or THF. Ensure an appropriate copper source (e.g., CuSO₄·5H₂O or CuI) and a suitable ligand are used.
Ligand Issues The absence of a suitable ligand can lead to catalyst deactivation. Ligands like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) oxidation state.

Problem 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture, which is complicating the purification of this compound. What are these byproducts and how can I minimize them?

Answer:

The most common byproduct in the CuAAC reaction with terminal alkynes like propargyl alcohol is the result of oxidative homocoupling, also known as Glaser coupling.

Primary Byproduct and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategies
1,4-Butynediol This is the Glaser coupling product of propargyl alcohol, formed by the oxidative dimerization of the alkyne in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).Minimize the exposure of the reaction mixture to oxygen by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon). Use of a slight excess of the reducing agent (sodium ascorbate) can also help to suppress this side reaction by keeping the copper in the +1 oxidation state. The addition of a stabilizing ligand for the copper(I) catalyst is also beneficial.
Unreacted Starting Materials Incomplete reaction will leave residual benzyl azide and propargyl alcohol.Ensure the use of an active catalyst system and optimal reaction conditions as described in the low yield troubleshooting section. Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.
Copper Contamination Residual copper salts can contaminate the final product and interfere with characterization, particularly NMR spectroscopy, where paramagnetic Cu(II) can cause signal broadening.After the reaction is complete, the copper catalyst can be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the synthesis of this compound?

A1: The CuAAC reaction is known for its tolerance of a wide range of solvents. For the synthesis of this compound, a mixture of water and an organic solvent is commonly employed to dissolve both the organic substrates and the inorganic copper catalyst. A common and effective solvent system is a 1:1 mixture of water and tert-butanol. Other suitable solvents include THF, DMSO, and acetonitrile, often in a mixture with water.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting materials (benzyl azide and propargyl alcohol) and the product (this compound) have different polarities and will exhibit different Rf values. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and the consumption of reactants.

Q3: What is the best method for purifying the final product?

A3: After the reaction is complete and the copper catalyst has been removed through an aqueous wash, the crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

Q4: Can I perform this reaction as a one-pot synthesis starting from benzyl bromide?

A4: Yes, a one-pot synthesis is a common and efficient method. In this approach, benzyl bromide is reacted with sodium azide in a suitable solvent (like DMF or a water/organic mixture) to form benzyl azide in situ. Following the formation of the azide, propargyl alcohol and the copper catalyst system are added to the same reaction vessel to proceed with the cycloaddition. This avoids the isolation of the potentially hazardous benzyl azide.

Q5: Are there any safety precautions I should be aware of?

A5: Organic azides, especially those of low molecular weight, can be explosive and should be handled with care. While benzyl azide is relatively stable, it is best to prepare it and use it in situ when possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Cu(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Benzyl azide (can be prepared in situ from benzyl bromide and sodium azide)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a small amount of water. In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, add a saturated aqueous solution of ammonium chloride to the reaction mixture and stir for 30 minutes to quench the reaction and complex with the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Data Presentation

Table 1: Common Byproducts and Impurities

Byproduct/ImpurityMolecular FormulaMolecular Weight ( g/mol )Origin
1,4-ButynediolC₄H₄O₂84.07Glaser coupling of propargyl alcohol
Benzyl alcoholC₇H₈O108.14Potential impurity in benzyl azide or formed from its decomposition
Unreacted Benzyl AzideC₇H₇N₃133.15Incomplete reaction
Unreacted Propargyl AlcoholC₃H₄O56.06Incomplete reaction
Copper(II) ionsCu²⁺63.55Residual catalyst

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Benzyl Azide Benzyl Azide Reaction Reaction Benzyl Azide->Reaction Propargyl Alcohol Propargyl Alcohol Glaser Byproduct 1,4-Butynediol Propargyl Alcohol->Glaser Byproduct O2 Propargyl Alcohol->Reaction CuSO4 CuSO4 Cu(I) Cu(I) CuSO4->Cu(I) Reduction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) Cu(I)->Glaser Byproduct Cu(I)->Reaction Catalysis Target Product This compound Reaction->Target Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Fresh Ascorbate, Degas Solvents) start->check_catalyst check_reagents Verify Reagent Purity check_catalyst->check_reagents No Improvement success Successful Synthesis check_catalyst->success Improved Yield check_conditions Optimize Reaction Conditions (Solvent, Temperature) check_reagents->check_conditions No Improvement check_reagents->success Improved Yield check_conditions->success Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Troubleshooting Guide for the Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar triazole compounds. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes polar triazole compounds so challenging to purify?

A1: The purification of polar triazole compounds presents several difficulties due to their inherent physicochemical properties:

  • High Polarity: Their polarity makes them highly soluble in polar solvents like water and methanol but poorly soluble in many common organic solvents used in traditional normal-phase chromatography. This can result in poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.[1]

  • Strong Hydrogen Bonding: The nitrogen atoms in the triazole ring are capable of strong hydrogen bonding, which can lead to interactions with the stationary phase, causing peak tailing and poor separation in chromatography.[1][2]

  • Co-elution with Polar Impurities: Syntheses of polar triazoles often involve polar starting materials, reagents, and byproducts. These impurities can co-elute with the desired product, complicating the separation process.[1]

  • Low Volatility: Many polar triazoles have low volatility, making purification by distillation impractical.[1]

Q2: What is a good starting point for purifying a newly synthesized polar triazole?

A2: A systematic approach is crucial. Begin by assessing the purity of your crude product using Thin Layer Chromatography (TLC) with a polar mobile phase.[1] Based on the TLC results, you can select an appropriate purification strategy. For solid compounds, recrystallization can be a simple and effective initial method.[1] For more complex mixtures or liquid samples, chromatographic techniques such as HPLC, Flash Chromatography, or Solid-Phase Extraction (SPE) are recommended.[1]

Q3: How do I choose between Normal-Phase (NP) and Reversed-Phase (RP) HPLC for my polar triazole?

A3: The choice hinges on the specific characteristics of your triazole compound.

  • Reversed-Phase (RP) HPLC: This is often the first method to try. However, highly polar triazoles may show little to no retention on standard C18 columns, eluting in the void volume.[1][3] In such cases, consider using columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[1][2]

  • Normal-Phase (NP) HPLC: This can be effective for separating polar compounds but requires the use of non-polar, often flammable and volatile, mobile phases.[1][4] It can be a good alternative if your compound is sensitive to aqueous mobile phases.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is frequently the most suitable technique for very polar compounds that are not retained in reversed-phase mode.[1][5][6] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[1][5]

Chromatography Troubleshooting Guide

Problem: Poor Retention in Reversed-Phase HPLC (Compound elutes in the solvent front)

Cause: The triazole compound is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the polar mobile phase.[1]

Solutions:

SolutionDescription
Modify Mobile Phase Increase the aqueous portion of the mobile phase. If already at 100% aqueous, this may not be sufficient.[1]
Adjust pH If your triazole has ionizable groups, adjusting the mobile phase pH can increase retention. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive.[1]
Use a Different Column - Polar-Embedded/Endcapped Columns: These have a polar group within or at the end of the alkyl chain, enhancing the retention of polar compounds.[1][2]- Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for very polar compounds not retained in RP-HPLC.[1][3][5]- Hypercarb Columns: These porous graphitic carbon columns can offer good retention for extremely polar compounds.[7]
Ion-Pairing Agents These agents can improve retention but may require long equilibration times and might not be compatible with mass spectrometry (MS).[5][8]
Problem: Poor Peak Shape (Tailing or Broad Peaks) in HPLC

Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, column overload, and issues with the mobile phase.[2][9][10]

Solutions:

SolutionDescription
Address Silanol Interactions The nitrogen atoms in the triazole ring can interact with acidic silanol groups on the silica-based stationary phase.[2][11] Add a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to neutralize these sites.[11] Using end-capped columns can also minimize these interactions.[2]
Optimize Mobile Phase Ensure the sample solvent is compatible with the mobile phase.[9] Adjusting the buffer concentration and pH can improve peak symmetry.[2][10]
Reduce Column Overload Injecting too much sample can lead to broad peaks. Reduce the injection volume or the sample concentration.[9]
Check for Extra-Column Effects Long or wide-bore tubing can increase peak broadening. Use tubing with a narrow internal diameter to minimize dead volume.[2]

Recrystallization Troubleshooting Guide

Problem: Compound "Oils Out" Instead of Crystallizing

Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[1]

Solutions:

SolutionDescription
Add More Solvent Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent.[1]
Slow Cooling Allow the solution to cool very slowly. Insulating the flask can help slow the cooling rate.[1]
Change Solvent System Use a solvent with a lower boiling point or a co-solvent system.[1]
Scratch the Flask Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.
Seed Crystals Add a small crystal of the pure compound to the cooled solution to induce crystallization.

Liquid-Liquid Extraction Troubleshooting Guide

Problem: Poor Recovery of the Polar Triazole in the Organic Phase

Cause: The triazole is too polar and preferentially remains in the aqueous phase.[1]

Solutions:

SolutionDescription
"Salting Out" Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the organic compound, thereby driving it into the organic layer.[1]
pH Adjustment If the triazole is basic, increase the pH of the aqueous layer to neutralize it, making it less polar and more soluble in the organic phase. If it is acidic, decrease the pH.[1]
Change the Organic Solvent Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Polar Triazoles
  • Column Selection: Start with a C18 column. If retention is poor, switch to a polar-endcapped or polar-embedded C18 column. For very polar compounds, a HILIC column is recommended.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a high aqueous concentration (e.g., 95% A).

    • Run a linear gradient to a higher organic concentration (e.g., 5% A) over 15-20 minutes.

    • Hold at the high organic concentration for 5 minutes.

    • Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 5-20 µL.

Protocol 2: General HILIC Method for Highly Polar Triazoles
  • Column Selection: Use a HILIC column (e.g., amide, cyano, or unbonded silica).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile with 0.1% Formic Acid

    • Solvent B: Water with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a high organic concentration (e.g., 95% A).

    • Run a linear gradient to a lower organic concentration (e.g., 50% A) over 15-20 minutes.

    • Hold at the lower organic concentration for 5 minutes.

    • Return to the initial conditions and allow for a longer equilibration time (10-15 minutes) compared to RP-HPLC.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV or Mass Spectrometry (MS). HILIC is highly compatible with MS.[5]

  • Injection Volume: 2-10 µL. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion.[9]

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Analysis and Final Product start Crude Polar Triazole Compound tlc Assess Purity by TLC start->tlc solid Is the compound solid? tlc->solid recrystallization Recrystallization solid->recrystallization Yes complex_mixture Complex Mixture or Liquid solid->complex_mixture No purity_check Check Purity (HPLC, NMR) recrystallization->purity_check chromatography Chromatography (HPLC, Flash, SPE) chromatography->purity_check complex_mixture->chromatography pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->chromatography

Caption: A decision workflow for selecting an initial purification strategy for polar triazole compounds.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape in HPLC (Tailing/Broadening) cause1 Secondary Interactions (e.g., Silanol) start->cause1 cause2 Column Overload start->cause2 cause3 Mobile Phase Issues start->cause3 cause4 Extra-Column Effects start->cause4 solution1a Add Basic Modifier (e.g., Triethylamine) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Decrease Injection Volume cause2->solution2a solution2b Dilute Sample cause2->solution2b solution3a Adjust pH/Buffer cause3->solution3a solution3b Ensure Sample Solvent Compatibility cause3->solution3b solution4a Use Narrower ID Tubing cause4->solution4a

Caption: A troubleshooting guide for addressing poor peak shape in HPLC analysis of polar triazoles.

References

Technical Support Center: Regioselective Synthesis of 1,4-Disubstituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1,4-disubstituted triazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes in their synthetic endeavors. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the regioselective synthesis of 1,4-disubstituted triazoles?

The most prominent and widely used method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click chemistry" reaction.[1][2][] This reaction facilitates the specific formation of the 1,4-disubstituted regioisomer from an azide and a terminal alkyne.[2][4]

Q2: Why is regioselectivity a challenge in triazole synthesis?

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, often in nearly equal amounts, due to similar energy barriers for both reaction pathways.[2][4] Achieving high regioselectivity requires a catalyst to control the reaction mechanism.

Q3: What is the role of the copper(I) catalyst in CuAAC?

The copper(I) catalyst is crucial for the regioselectivity of the CuAAC reaction.[5][6] It coordinates with the terminal alkyne, significantly lowering the activation energy and directing the reaction pathway to exclusively form the 1,4-disubstituted triazole.[4][5]

Q4: Can I synthesize 1,5-disubstituted triazoles with high regioselectivity?

Yes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a complementary method to CuAAC that selectively produces 1,5-disubstituted triazoles.[4][7][8][9] This method is particularly useful when the 1,5-isomer is the desired product.

Q5: Are there any metal-free methods for the regioselective synthesis of 1,4-disubstituted triazoles?

While less common, some organocatalytic methods are emerging for the regioselective synthesis of 1,4-disubstituted triazoles.[10] Additionally, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes can achieve high regioselectivity without a metal catalyst, which is particularly advantageous in biological systems to avoid copper toxicity.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My CuAAC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Several factors can contribute to low or no product yield in a CuAAC reaction. Here are the common culprits and their solutions:

  • Inactive Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[12]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[12] If you are generating Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, ensure the reducing agent is fresh.[12][13]

  • Poor Reagent Quality: Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[12] Alkynes can also degrade over time.

    • Solution: Use freshly prepared or purified azides and alkynes. Store them under appropriate conditions (e.g., cool and dark).

  • Inappropriate Solvent: The choice of solvent is critical for substrate solubility and reaction efficiency.

    • Solution: The CuAAC reaction is compatible with a wide range of solvents, including water, alcohols (like t-BuOH), DMSO, and mixtures thereof.[13] Optimize the solvent system to ensure all reactants are fully dissolved.

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A: Common side reactions in CuAAC can compete with the desired triazole formation. Here are the most frequent ones and how to mitigate them:

  • Glaser Coupling (Alkyne Homocoupling): This is the oxidative homocoupling of the terminal alkyne, which is also catalyzed by copper.

    • Solution: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere.[12] Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present to keep the copper in the Cu(I) state.[12] The use of a stabilizing ligand can also help suppress this side reaction.[12]

  • Azide Reduction to Amine: The azide functional group can be reduced to a primary amine, especially when using a reducing agent to generate Cu(I).[12]

    • Solution: Use the minimum effective concentration of the reducing agent.[12] Alternatively, use a direct Cu(I) source (e.g., CuI, CuBr) to eliminate the need for a reducing agent, though these sources are more sensitive to oxidation.[12]

  • Formation of a Red/Purple Precipitate: A common observation is the formation of a colored precipitate, which is often a copper(I) acetylide complex.[14]

    • Solution: While this intermediate is part of the catalytic cycle, its precipitation can sequester the catalyst and alkyne. Using a ligand can help to keep the copper species in solution. Changing the solvent system may also improve solubility.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 1,4-disubstituted triazoles via CuAAC, providing a comparison of different reaction conditions.

Table 1: Influence of Catalyst and Ligand on Reaction Outcome

AlkyneAzideCatalyst SystemLigandSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O / Na-AscorbateNonetBuOH/H₂O (1:1)12-24>90Adapted from[1]
11-Dodecyn-1-olPhenyl AzideCuSO₄·5H₂O / Na-AscorbateNonetBuOH/H₂O (1:1)12-24>90[1]
PhenylacetyleneBenzyl AzideCuITBTACH₂Cl₂895[12]
Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O / Na-AscorbateTHPTAH₂O1>95[13]

Table 2: Comparison of CuAAC and RuAAC for Regioselectivity

ReactionCatalystTypical RegioisomerInternal Alkyne CompatibilityReference
CuAACCopper(I)1,4-disubstitutedNo[4][7]
RuAACRuthenium(II)1,5-disubstitutedYes[4][7][8]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction in Solution

This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.[13]

Materials:

  • Phenylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add CuSO₄·5H₂O (0.01-0.05 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Azide F Mix Reagents under Inert Atmosphere A->F B Terminal Alkyne B->F C Cu(II) Source (e.g., CuSO₄) C->F D Reducing Agent (e.g., Na-Ascorbate) D->F E Solvent (e.g., tBuOH/H₂O) E->F G Stir at Room Temp F->G H Monitor Progress (TLC, LC-MS) G->H I Aqueous Work-up (Extraction with DCM) H->I Reaction Complete J Wash with EDTA (Remove Copper) I->J K Dry & Concentrate J->K L Purify (Column Chromatography) K->L M 1,4-Disubstituted Triazole L->M Regioselectivity_Factors cluster_thermal Thermal Cycloaddition cluster_catalyzed Catalyzed Cycloaddition A Azide + Alkyne B Mixture of 1,4- and 1,5-isomers A->B High Temp C Azide + Terminal Alkyne D 1,4-disubstituted Triazole C->D Cu(I) Catalyst E 1,5-disubstituted Triazole C->E Ru(II) Catalyst

References

Technical Support Center: Enhancing Triazole Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of triazole derivatives in biological assays. Poor solubility can lead to inaccurate and unreliable data, hindering drug discovery and development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Troubleshooting Common Solubility Issues

Problem: My triazole derivative, dissolved in a DMSO stock, precipitates when added to the aqueous assay buffer.

Solution: This is a common issue due to the significant change in solvent polarity. Here is a step-by-step guide to troubleshoot and resolve this problem:

  • Optimize Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is as low as possible, ideally ≤0.5%.[1] While some assays can tolerate up to 1%, this must be empirically determined for your specific experimental setup, as higher concentrations can be toxic to cells or inhibit enzyme activity.[1]

  • Modify Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[2] It is often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain solubility.[2]

  • Lower Compound Concentration: You may be exceeding the maximum aqueous solubility of your compound. Test a lower concentration range in your assay.

  • Sonication: Brief sonication after dilution can sometimes help redissolve fine precipitates and create a more homogeneous suspension.[2]

  • Use a Surfactant: For compounds with very poor aqueous solubility, consider adding a low, non-toxic concentration of a surfactant like Tween-80 to your assay buffer. Always include a vehicle control with the surfactant alone to ensure it does not interfere with your assay.[1]

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} pendot

A decision tree for addressing compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: Why does my triazole derivative, which is soluble in 100% DMSO, precipitate in the final assay buffer?

A1: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous buffer. The drastic change in solvent polarity upon dilution can cause the compound's solubility to drop sharply, leading to precipitation. This is often an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.

Q2: Could the assay buffer composition, such as pH or the presence of proteins, affect the solubility of my triazole derivative?

A2: Absolutely. Both pH and buffer components can significantly influence compound solubility.

  • pH: For ionizable compounds, like many nitrogen-containing heterocycles, solubility can be highly pH-dependent.[3] Triazoles are weakly basic, and their solubility can sometimes be improved by using a buffer with a slightly acidic pH.[4]

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), in the assay medium can sometimes help to solubilize hydrophobic compounds.

Q3: My screening results are highly variable, and my compound's potency appears lower than expected. Could solubility be the cause?

A3: Yes, poor solubility is a primary cause of inaccurate and variable biological data.[2] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to an underestimation of potency (higher IC50/EC50 values) and poor reproducibility.

Q4: How can I differentiate between substrate precipitation and product precipitation in an enzymatic assay?

A4: To distinguish between the two, set up a control experiment without the enzyme. If precipitation occurs in this control, it is likely the substrate. If the solution remains clear without the enzyme but becomes turbid during the reaction, product precipitation is the likely cause.

Strategies for Solubility Enhancement

Several methods can be employed to improve the solubility of triazole derivatives for biological assays. The choice of method will depend on the specific compound and the requirements of the assay.

pH Modification

For ionizable triazole derivatives, adjusting the pH of the assay buffer can be a simple and effective way to increase solubility.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to 10).

  • Add excess compound: Add an excess amount of your triazole derivative to a small volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Measure the concentration of the triazole derivative in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the data: Plot the measured solubility against the pH to determine the optimal pH range for your compound.

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} pendot

Workflow for determining the pH-solubility profile.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs) of various molecular weights

  • Glycerol

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions: Prepare a high-concentration stock solution of your triazole derivative in 100% of each co-solvent to be tested.

  • Create co-solvent/buffer mixtures: Prepare a series of dilutions of each co-solvent in your assay buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Test compound solubility: Add your compound's co-solvent stock solution to each of the corresponding co-solvent/buffer mixtures to achieve the desired final compound concentration.

  • Observe for precipitation: Visually inspect for any precipitation immediately and after a short incubation period at the assay temperature.

  • Assay compatibility check: It is crucial to run a vehicle control with each co-solvent concentration to ensure it does not affect the biological assay (e.g., enzyme activity or cell viability).

Co-solventTypical Concentration Range in AssaysNotes
Ethanol 0.1% - 5%Can be toxic to cells at higher concentrations.
Propylene Glycol 0.1% - 10%Generally well-tolerated in many cell-based assays.
PEG 300/400 0.1% - 10%Effective for many poorly soluble compounds.
Glycerol 0.1% - 10%Can also act as a cryoprotectant.
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like triazole derivatives, forming inclusion complexes that are more water-soluble.[5]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

Experimental Protocol: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

  • Prepare a paste: Add a small amount of water to the cyclodextrin in a mortar to form a paste.

  • Add the compound: Slowly add the triazole derivative to the paste.

  • Knead the mixture: Knead the mixture for a specified time (e.g., 30-60 minutes).

  • Dry the complex: Dry the resulting mixture in an oven at a suitable temperature or under a vacuum.

  • Sieve the powder: Pass the dried complex through a sieve to obtain a fine powder.[5]

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} pendot

Workflow for preparing cyclodextrin inclusion complexes via the kneading method.

Phase Solubility Study with Itraconazole (a triazole antifungal)

The following table summarizes the increase in aqueous solubility of itraconazole and its salts in the presence of Captisol® (SBE-β-CD).

CompoundSolubility in Water (µg/mL)Fold Increase with 80mM Captisol®
Itraconazole (ITR)1.388~180
ITR Hydrochloride23.86~30
ITR Mesylate165.86~10
ITR Besylate191.64~8

Data adapted from a 2015 study by Horizon Research Publishing. This demonstrates the significant potential of cyclodextrins to enhance the solubility of triazole derivatives.

Nanosuspensions

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[6] Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility.

Experimental Protocol: Preparation of a Nanosuspension by Nanoprecipitation

  • Prepare the organic phase: Dissolve the triazole derivative in a suitable water-miscible organic solvent (e.g., DMSO). A surfactant (e.g., Tween 60) can also be added to this phase.

  • Prepare the aqueous phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% polyvinyl alcohol - PVA).

  • Induce precipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid change in solvent environment causes the compound to precipitate as nanoparticles.

  • Separate the nanosuspension: Centrifuge the resulting suspension to collect the nanosized drug particles.[7][8]

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} pendot

Workflow for preparing a nanosuspension by nanoprecipitation.

This technical support guide provides a starting point for addressing solubility challenges with triazole derivatives. The optimal approach will be compound-specific and may require some experimentation to identify the most effective method for your particular biological assay.

References

Technical Support Center: Preventing Copper Contamination in Click Chemistry Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of copper contamination in click chemistry products. Residual copper from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions can interfere with downstream applications, exhibit cellular toxicity, and compromise the stability and activity of final products.[1] This guide offers detailed protocols and data-driven recommendations to ensure the synthesis of high-purity, copper-free molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry product?

A1: Residual copper catalysts can be detrimental for several reasons. Copper ions can be toxic to cells, posing a significant concern for biological assays and drug development.[1] They can also interfere with downstream applications such as fluorescence-based assays, subsequent catalytic transformations, and can catalyze the degradation of sensitive biomolecules like proteins and DNA.[2] Furthermore, the presence of copper can affect the stability, purity, and biological activity of your final product.[1]

Q2: What are the most common methods for removing copper catalysts after a click reaction?

A2: The primary methods for removing residual copper include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed in the aqueous phase.[1][3]

  • Solid-Phase Scavenging: This method utilizes scavenger resins, which are solid supports functionalized with groups that have a high affinity for metals. These resins selectively bind the copper catalyst, which is then removed by simple filtration.[1][3]

  • Filtration through Adsorbent Plugs: The reaction mixture can be passed through a plug of an adsorbent material like silica gel or alumina to adsorb the copper catalyst.[4]

  • Dialysis: For macromolecular products such as proteins and oligonucleotides, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[2]

Q3: How do I choose the best copper removal method for my specific application?

A3: The optimal method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity.

  • For small, organic-soluble molecules , aqueous washes with a chelating agent like EDTA are often sufficient.[2][3]

  • For water-soluble or sensitive biomolecules , methods that avoid organic solvents and harsh conditions, such as using biocompatible scavenger resins or dialysis with EDTA, are preferred.[1][2]

  • When very low residual copper levels are required , solid-phase scavengers or dialysis are generally more effective than simple aqueous washes.[2]

Q4: What are the acceptable limits for residual copper in pharmaceutical products?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in pharmaceutical products. According to the ICH Q3D guideline, the permitted daily exposure (PDE) for copper is 3000 µ g/day for oral administration and 300 µ g/day for parenteral administration.[5][6] The acceptable concentration in a drug substance or excipient will depend on the maximum daily dose of the final drug product.

Q5: What analytical techniques can I use to quantify residual copper in my product?

A5: Several analytical techniques can be used to determine the concentration of trace copper contamination. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method capable of detecting metals at parts-per-billion (ppb) levels. Other common techniques include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS).[7] For routine laboratory analysis, an HPLC-based method using a chelating agent coupled to a fluorescent dye can also be employed to detect copper at ppm to ppb levels.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts from click chemistry reaction mixtures.

Problem Potential Cause Solution
Persistent blue or green color in the purified product. Residual copper-ligand complexes are still present.- Repeat the chosen purification method (e.g., additional aqueous washes with EDTA, longer incubation with scavenger resin).- Switch to a more effective removal method (e.g., from aqueous wash to a scavenger resin).- A persistent color indicates significant copper contamination.[3]
Low product yield after purification. - Product partitioning into the aqueous layer during extraction (for water-soluble products).- Product adsorption onto the solid support (scavenger resin, silica gel).[3]- Product degradation due to pH changes during washing.[3]- For water-soluble products, use scavenger resins or dialysis.[2][3]- Elute the column with a more polar solvent system if using silica or alumina.- Use a milder chelating agent or a buffered washing solution.[3]
Scavenger resin is ineffective. - Insufficient amount of resin used.- Inadequate stirring time.- The resin is not compatible with the solvent system.- Increase the equivalents of scavenger resin relative to the copper catalyst (typically 3-5 equivalents).[3][4]- Increase the stirring time (4-16 hours is a typical range).[3]- Consult the manufacturer's guidelines for solvent compatibility.[3]
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarity and affinity for the stationary phase.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a scavenger resin to remove copper prior to chromatography.[4]
Interference in downstream biological assays. Even trace amounts of residual copper can be toxic to cells or interfere with assay components.- Employ a more rigorous purification method to achieve lower copper levels (e.g., <1 ppm).- Consider using copper-free click chemistry for highly sensitive applications.

Quantitative Comparison of Copper Removal Methods

The following table summarizes the efficiency of various common copper removal techniques. The effectiveness of each method can vary depending on the specific reaction conditions and the nature of the product.

Method Typical Final Copper Concentration Removal Efficiency Binding Capacity/Loading Key Considerations
Aqueous Wash with EDTA (0.5 M) < 50 ppm[9]VariableN/ASuitable for organic-soluble small molecules. May require multiple extractions.
SiliaMetS® Thiourea (Scavenger Resin) High (Product Yield >95%)[10]High~1.2 mmol/gEffective for a wide range of products. Can be used in batch or flow chemistry.
Chelex® 100 (Scavenger Resin) < 10 ppm[2]Variable~0.4 meq/mL[2]Particularly useful for removing copper from proteins and other biomolecules.[2]
Dialysis (with EDTA) < 1 ppm[2]>90%[2]N/AVery effective for macromolecules, but can be time-consuming.[2]

Detailed Experimental Protocols

Protocol 1: Copper Removal by Aqueous Wash with EDTA

This protocol is suitable for organic-soluble products.

Materials:

  • Completed click reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), pH 8

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dilution: Once the click reaction is complete, dilute the reaction mixture with an organic solvent.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 0.5 M EDTA solution (pH 8).[2]

  • Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.[4]

  • Repeat: Repeat the washing step 2-3 times, or until the aqueous layer is no longer colored.[3]

  • Brine Wash: Wash the organic layer with brine to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the copper-free product.[3]

Protocol 2: Copper Removal using a Scavenger Resin (e.g., Chelex® 100)

This protocol is suitable for both organic- and water-soluble products.

Materials:

  • Completed click reaction mixture

  • Copper scavenger resin (e.g., Chelex® 100)

  • Suitable solvent

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Resin Addition: To the completed reaction mixture, add the scavenger resin. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.[4]

  • Stirring: Stir the resulting suspension at room temperature. The optimal stirring time can vary from a few hours to overnight and may need to be determined empirically.[4]

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.

Protocol 3: Copper Removal from Proteins by Dialysis with EDTA

This protocol is designed for the purification of proteins and other macromolecules.

Materials:

  • Protein sample after click chemistry reaction

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer: A suitable buffer for the protein (e.g., PBS, Tris) containing 1-5 mM EDTA.

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Place the protein sample into the dialysis tubing and seal securely.

  • First Dialysis: Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer with EDTA. The buffer volume should be at least 200-500 times the sample volume.[11] Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the dialysis buffer and replace it with fresh dialysis buffer containing EDTA. Continue to stir at 4°C for another 2-4 hours or overnight.

  • EDTA-free Dialysis: To remove the EDTA, repeat the dialysis process two more times using a dialysis buffer without EDTA.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer and recover the purified protein sample.

Visualizing Workflows and Decision Making

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for copper removal and a decision-making process for selecting the appropriate purification method.

experimental_workflow_EDTA_wash cluster_workflow Workflow for Copper Removal using Aqueous EDTA Wash start Completed Click Reaction dilute Dilute with Organic Solvent start->dilute wash Wash with 0.5 M EDTA (aq) dilute->wash separate Separate Layers wash->separate repeat_wash Repeat Wash (2-3x) separate->repeat_wash brine_wash Wash with Brine repeat_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate end Copper-Free Product concentrate->end

Workflow for copper removal using aqueous EDTA wash.

experimental_workflow_scavenger_resin cluster_workflow Workflow for Copper Removal using a Scavenger Resin start Completed Click Reaction add_resin Add Scavenger Resin (3-5 equiv.) start->add_resin stir Stir at Room Temp (4-16 h) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin filter_resin->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate end Copper-Free Product concentrate->end

Workflow for copper removal using a scavenger resin.

troubleshooting_decision_tree cluster_tree Decision Tree for Troubleshooting Copper Removal start Start: Copper Removal Needed product_type What is the nature of your product? start->product_type small_molecule Small, Organic-Soluble Molecule product_type->small_molecule Small Molecule biomolecule Biomolecule (Protein, Oligonucleotide) product_type->biomolecule Biomolecule purity_level Required Purity Level? small_molecule->purity_level method3 Dialysis with EDTA biomolecule->method3 standard_purity Standard Purity purity_level->standard_purity Standard high_purity High Purity (<10 ppm) purity_level->high_purity High method1 Aqueous Wash with EDTA standard_purity->method1 method2 Scavenger Resin high_purity->method2

References

Benzyl Azide in Triazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the use of benzyl azide in triazole synthesis, particularly in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Triazole Product Yield

Low product yield is one of the most frequent challenges. A systematic approach is crucial for diagnosing the root cause.[1]

Initial Checks:

  • Copper Catalyst Activity: The active catalyst is Copper(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2]

  • Reagent Purity & Stoichiometry: Impurities in either the benzyl azide or the alkyne can inhibit the reaction. Ensure high-purity reagents are used.[2] The stoichiometry of reactants is also critical.[1]

  • Reaction Environment: The presence of oxygen or incompatible solvents can drastically reduce yield.[1]

Troubleshooting Workflow Diagram

LowYieldWorkflow Start Low or No Product Yield CheckCatalyst Is the Copper Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents Pure & Stoichiometry Correct? CheckCatalyst->CheckReagents Yes Sol_Catalyst Use fresh reducing agent (e.g., Sodium Ascorbate). Use a stabilizing ligand (e.g., THPTA). Work under an inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents Verify purity of benzyl azide and alkyne. Prepare fresh solutions (esp. sodium ascorbate). Optimize azide:alkyne ratio (try 1.1:1 to 2:1). CheckReagents->Sol_Reagents No Success Successful Reaction CheckConditions->Success Yes Sol_Conditions Degas solvents. Screen different solvents and pH. Optimize temperature and reaction time. CheckConditions->Sol_Conditions No Sol_Catalyst->CheckCatalyst Re-evaluate Sol_Reagents->CheckReagents Re-evaluate Sol_Conditions->CheckConditions Re-evaluate

Caption: A systematic workflow for troubleshooting low yields in CuAAC reactions.

Optimization Parameters for Low Yield

For systematic optimization, vary one parameter at a time in a series of small-scale reactions.[1]

ParameterRecommended RangeNotes
Copper Concentration 50 µM to 500 µMHigher concentrations can sometimes lead to side reactions.
Ligand:Copper Ratio 1:1 to 5:1Ligands like THPTA stabilize the Cu(I) oxidation state.[1][2]
Reducing Agent 1 mM to 10 mMA freshly prepared solution of sodium ascorbate is essential.[2]
Reactant Ratio 1:1 to 1:5 (Azide:Alkyne)An excess of one reactant can drive the reaction to completion.[1]
Temperature 4°C to 37°CHigher temperatures may be needed for hindered substrates but can also promote azide decomposition.[1]
Reaction Time 1 to 12 hoursMonitor reaction progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using benzyl azide in CuAAC?

A1: The most common side reactions are the oxidative homocoupling of the alkyne partner and the decomposition of benzyl azide itself. Alkyne homocoupling (e.g., Glaser coupling) is a significant byproduct pathway, especially in the presence of oxygen, which oxidizes the Cu(I) catalyst.[3][4] Benzyl azide can also decompose under certain conditions, leading to various impurities.

Reaction Pathways: Desired vs. Side Reactions

ReactionPathways cluster_main Desired CuAAC Pathway cluster_side Potential Side Reactions BenzylAzide Benzyl Azide CuAAC Cu(I) Catalyst Sodium Ascorbate BenzylAzide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Triazole 1,4-Disubstituted Triazole CuAAC->Triazole Alkyne2 Terminal Alkyne Homocoupling Oxidative Homocoupling (O₂, Cu(II)) Alkyne2->Homocoupling Diacetylene Diacetylene Byproduct Homocoupling->Diacetylene BenzylAzide2 Benzyl Azide Decomposition Decomposition (Heat, Acid, Light) BenzylAzide2->Decomposition Decomp_Products Decomposition Products (e.g., Benzonitrile, Benzylamine) Decomposition->Decomp_Products

Caption: Desired CuAAC reaction pathway versus common side reactions.

Q2: My benzyl azide appears unstable. What causes it to decompose?

A2: Benzyl azide is a high-energy molecule and can be sensitive to heat, acid, and even certain catalysts.[5][6][7]

  • Thermal Decomposition: In the gas phase, pyrolysis of benzyl azide can yield benzenemethanimine and, subsequently, benzonitrile.[8][9] The activation energies for decomposition are in the range of 30-39 kcal/mol.[9]

  • Acid-Catalyzed Decomposition: Strong acids can catalyze the hydrolysis of benzyl azide to form benzyl alcohol and the highly toxic and explosive hydrazoic acid (HN₃).[6] It is crucial to avoid acidic conditions.

  • Catalytic Decomposition: Certain metals, like palladium, can catalyze the decomposition of benzyl azide into products such as benzonitrile and benzylamine.[8]

Q3: What are the key safety precautions for handling benzyl azide?

A3: Benzyl azide is a potentially explosive, heat-sensitive compound.[5][7] Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, flame-resistant lab coats, and appropriate gloves.[10][11][12]

  • Handling: Use non-sparking tools and ground equipment to prevent static discharge.[5] Avoid heating the compound unless necessary and under controlled conditions. Keep away from heat, sparks, and open flames.[5][13]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sunlight, and incompatible materials like strong acids and oxidizing agents.[5][6]

  • Disposal: Dispose of contents and container according to local, state, and federal regulations for hazardous waste.[10]

Q4: How can I effectively purify the triazole product from unreacted benzyl azide and byproducts?

A4: Purification is typically achieved through extraction and column chromatography.

  • Work-up: First, quench the reaction, often with an aqueous solution like ammonium hydroxide, to remove the copper catalyst.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to separate the organic product from aqueous inorganic salts.

  • Chromatography: Use silica gel column chromatography to separate the target triazole from unreacted starting materials and nonpolar byproducts like the alkyne homodimer. A gradient of solvents, such as hexane and ethyl acetate, is commonly used.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be employed.

Experimental Protocols

Protocol 1: General Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a general guideline for a CuAAC reaction. Optimization may be required for different substrates.

Materials:

  • Phenylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes to complex the copper.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude triazole product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate

Procedure:

  • Prepare the Column: Slurry silica gel in hexane and pour it into a glass column, allowing it to pack evenly without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Alkyne homodimer byproducts and unreacted starting materials will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired triazole product.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-benzyl-4-phenyl-1H-1,2,3-triazole.

References

Technical Support Center: Crystallization of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the crystallization of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor crystallization of this compound?

Poor crystallization of this compound can stem from several factors. The most prevalent issues include the compound being highly soluble in the chosen solvent even at low temperatures, leading to significant product loss in the mother liquor.[1] The use of an excessive amount of solvent during the dissolution of the crude product is another frequent error.[1][2] Additionally, rapid cooling can lead to the trapping of impurities within the crystal lattice, compromising the purity of the final product.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Based on available solubility data, alcohols such as methanol and ethanol show high solubility, which might make them suitable for the initial dissolution, potentially as part of a mixed solvent system. Water is a poor solvent for this compound, suggesting it could be used as an anti-solvent.[3] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal choice.[2]

Q3: My compound has "oiled out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the compound is highly impure or if its melting point is lower than the boiling point of the solvent.[2][4] If this happens, try reheating the solution, adding a small amount of additional solvent to ensure complete dissolution, and then allowing it to cool more slowly.[2][4] Using a larger volume of solvent or switching to a different solvent system may also resolve this issue.

Q4: After recrystallization, my product is still impure. What are the next steps?

If impurities persist after recrystallization, it could be due to very similar solubility profiles of the compound and the impurity in the chosen solvent.[1] In such cases, a single recrystallization may not be sufficient. Alternative purification techniques like column chromatography should be considered to remove the persistent impurities.[2]

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

If this compound fails to crystallize from the solution even after cooling, several techniques can be employed to induce crystallization.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[2]

    • Seeding: If available, add a single, pure crystal of this compound to the cooled solution. This "seed crystal" will act as a template for further crystallization.[5]

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the compound in the solution, potentially inducing crystallization. Leaving the container partially open in a fume hood can achieve this.

    • Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a refrigerator.[2] Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.[2]

  • Introduce an Anti-Solvent:

    • If your compound is dissolved in a good solvent, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid.[2] For this compound, water could be a suitable anti-solvent to use with an alcohol-based solvent system.[3] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]

start No Crystals Form induce Induce Nucleation start->induce supersaturate Increase Supersaturation start->supersaturate anti_solvent Add Anti-Solvent start->anti_solvent scratch Scratch Inner Flask induce->scratch seed Add Seed Crystal induce->seed evaporate Slowly Evaporate Solvent supersaturate->evaporate lower_temp Lower Temperature (Ice Bath) supersaturate->lower_temp add_anti Dropwise Addition of Anti-Solvent anti_solvent->add_anti end Crystals Form scratch->end seed->end evaporate->end lower_temp->end reheat Reheat to Clarity, Cool Slowly add_anti->reheat reheat->end

Troubleshooting workflow for inducing crystallization.
Issue 2: Low Recrystallization Yield

A low yield of purified this compound is a common problem that can often be rectified.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] Using an excess will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1][2]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after the first filtration). Concentrate the filtrate by carefully evaporating a portion of the solvent and then cool the solution again to obtain a second crop of crystals.[1]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper or in the funnel.[1][2]

  • Ensure Adequate Cooling: Make sure the solution has been cooled sufficiently to maximize crystal formation before filtration. An ice bath can be used after the solution has slowly cooled to room temperature.[2]

start Low Recrystallization Yield check_solvent Was excess solvent used? start->check_solvent check_cooling Was cooling sufficient? check_solvent->check_cooling No concentrate Concentrate mother liquor for a second crop check_solvent->concentrate Yes check_filtration Was hot filtration performed? check_cooling->check_filtration Yes cool_further Cool further in an ice bath check_cooling->cool_further No preheat Pre-heat glassware for hot filtration check_filtration->preheat Yes end Improved Yield check_filtration->end No concentrate->end cool_further->end preheat->end

Decision-making workflow for improving low recrystallization yields.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

The following table summarizes the solubility of this compound in different solvents at various temperatures. The solubility (mole fraction, x) generally increases with temperature.

SolventTemperature (K)Solubility (x)
Methanol292.15Data not specified
310.15Data not specified
Ethanol292.15Data not specified
310.15Data not specified
n-Propanol292.15Data not specified
310.15Data not specified
Isopropanol292.15Data not specified
310.15Data not specified
n-Butanol292.15Data not specified
310.15Data not specified
Water292.15Data not specified
310.15Data not specified

Note: While the referenced study indicates that solubility data was measured, the specific mole fraction values at each temperature are not provided in the abstract.[3] However, the general trend of solubility is reported as: Methanol > Ethanol > n-Propanol > n-Butanol > Isopropanol > Water.[3]

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and should be optimized for this compound based on small-scale trials.

  • Solvent Selection: Based on solubility data and small-scale tests, select a suitable solvent or solvent system. A mixed solvent system, such as ethanol/water, may be effective.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven.[2]

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods used for analyzing triazole compounds?

A1: The two primary HPLC methods for triazole analysis are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the polarity of the triazole derivatives. RP-HPLC is suitable for less polar triazoles, while HILIC is preferred for highly polar triazoles that show poor retention on non-polar stationary phases like C18.[1][2]

Q2: Why are my polar triazole compounds showing poor retention in RP-HPLC?

A2: Polar triazole compounds have a strong affinity for the polar mobile phase in RP-HPLC and weak interaction with the non-polar stationary phase (e.g., C18), causing them to elute quickly, often in the solvent front.[2] For these compounds, HILIC is a more appropriate technique.[2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent, promoting retention of polar analytes.[4][5]

Q3: What is the role of pH in the mobile phase for triazole analysis?

A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention, peak shape, and selectivity of triazole compounds, many of which have basic properties.[6] Adjusting the pH can alter the ionization state of the analyte and the stationary phase's surface chemistry. For basic triazoles, lowering the mobile phase pH can protonate residual silanol groups on the column, reducing undesirable secondary interactions that lead to peak tailing.[7] It is often recommended to work within a pH range of 4 to 5 for reproducible results with some triazole derivatives.[8]

Q4: Can I use gradient elution for triazole analysis?

A4: Yes, gradient elution is often beneficial, especially for complex mixtures of triazole metabolites or when dealing with compounds that have a wide range of polarities.[7][9] A gradient, where the mobile phase composition is changed during the run, can improve resolution and peak shape while reducing analysis time.[9][10]

Q5: What are common mobile phase additives, and what are their functions?

A5: Mobile phase additives are used to improve peak shape and resolution.

  • Acids (e.g., Formic Acid, Trifluoroacetic Acid - TFA): These are commonly added to the mobile phase in small concentrations (e.g., 0.1%) to control pH and suppress the ionization of silanol groups on the silica-based stationary phase, which minimizes peak tailing for basic compounds.[7][11]

  • Bases (e.g., Triethylamine - TEA): A competing base like TEA can be added to the mobile phase to also mitigate secondary interactions with silanol groups, thereby improving the peak shape of basic analytes.[7]

  • Buffers (e.g., Phosphate, Acetate): Buffers are used to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes, especially for ionizable compounds.[10][12] However, phosphate buffers may have low solubility in the high-organic mobile phases used in HILIC.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My triazole compound is exhibiting significant peak tailing. What are the possible causes and solutions?

A: Peak tailing for triazole compounds, which are often basic, is a common issue. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_interactions Secondary Interactions with Silanols? start->check_interactions adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid or TFA) check_interactions->adjust_ph Yes add_base Add a Competing Base (e.g., Triethylamine - TEA) check_interactions->add_base Yes check_overload Sample Overload? check_interactions->check_overload No end Peak Shape Improved adjust_ph->end add_base->end reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_column Column Contamination or Degradation? check_overload->check_column No reduce_conc->end flush_column Flush Column with a Strong Solvent check_column->flush_column Possible check_column->end No replace_column Replace Column flush_column->replace_column If persists replace_column->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Potential Cause Recommended Solution
Secondary Silanol Interactions For basic triazoles, free silanol groups on the column packing can cause tailing. Lowering the mobile phase pH with an acid like formic acid or TFA can protonate these silanols and reduce interactions.[7] Alternatively, adding a competing base such as triethylamine (TEA) can also minimize these secondary interactions.[7]
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.[13]
Column Contamination/Degradation Strongly retained impurities from previous injections can interfere with peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase). If the problem persists, the column may be degraded and require replacement.[7]
Incompatible Sample Solvent The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[13]
Issue 2: Poor Resolution

Q: I am unable to separate two closely eluting triazole compounds. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity and/or efficiency of your chromatographic system.

Strategies for Improving Resolution

G start Poor Resolution optimize_mp Optimize Mobile Phase start->optimize_mp change_column Change Stationary Phase start->change_column change_ratio Adjust Solvent Ratio (e.g., Acetonitrile/Water) optimize_mp->change_ratio use_gradient Implement Gradient Elution optimize_mp->use_gradient end Resolution Improved change_ratio->end use_gradient->end diff_phase Switch Column Chemistry (e.g., C18 to C8 or Phenyl) change_column->diff_phase smaller_particles Use Column with Smaller Particle Size change_column->smaller_particles diff_phase->end smaller_particles->end

Caption: Decision tree for enhancing chromatographic resolution.

Parameter Actionable Steps
Mobile Phase Composition Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase to alter the polarity and improve separation.[7] Small changes can have a significant impact on selectivity.[9]
Elution Mode Switch from an isocratic (constant mobile phase composition) to a gradient elution. This is particularly effective for samples containing compounds with a wide range of hydrophobicities.[7]
Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to provide alternative selectivity.[7][14]
Column Efficiency Use a column with smaller particles or a longer column to increase the number of theoretical plates and improve efficiency.
Temperature For chiral separations of triazoles, temperature can affect resolution. Lower temperatures often favor better separation, although there are exceptions.[15]

Experimental Protocols & Data

General Protocol for RP-HPLC Method Development

This protocol provides a starting point for developing a robust RP-HPLC method for triazole analysis.

  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the analytes.

  • Optimization:

    • Based on the initial run, create a shallower gradient around the elution point of the target triazoles to improve resolution.

    • Adjust the pH with TFA or use a buffer if peak shape is poor.

  • Flow Rate and Temperature:

    • A typical flow rate is 1.0 mL/min.[7]

    • Maintain a constant column temperature, typically between 25-30 °C.[7]

  • Detection:

    • Use a UV-Vis detector at a wavelength where the triazole has maximum absorbance (e.g., 260 nm) or a Mass Spectrometer (MS) for higher sensitivity and selectivity.[7]

Common Solvent Systems for Triazole Chromatography

The following tables summarize common solvent systems for different types of triazole chromatography.

Table 1: Reversed-Phase HPLC (RP-HPLC) Solvent Systems

Triazole TypeStationary PhaseMobile Phase AMobile Phase BElution ModeReference
Antifungals (Voriconazole, etc.)C18Water with 0.1% Formic AcidAcetonitrileGradient[7]
Antifungals (Itraconazole, etc.)C18Drug-free serum extractCold AcetonitrileIsocratic[16][17]
Zwitterionic/Weakly BasicReversed-PhaseWater with 0.01-0.4% TFAAcetonitrileGradient[11]
Antifungals (Voriconazole, etc.)C6-Phenyl0.01 M Phosphate Buffer (pH 3.5)AcetonitrileGradient[14][18]

Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Solvent Systems

Triazole TypeStationary PhaseMobile Phase AMobile Phase BElution ModeReference
Polar TriazolesTriazole-bonded SilicaAcetonitrile10mM Ammonium AcetateIsocratic (90:10 A:B)[3]
Polar AnalytesTriazole-bonded SilicaAcetonitrilePhosphate Buffer (pH 7.0)Isocratic (70:30 A:B)[3]

Table 3: Chiral Separation Solvent Systems

Triazole TypeStationary PhaseMobile PhaseFlow RateReference
Pesticide EnantiomersAmylose-tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol1.0 mL/min[15]
Chiral CompoundsChiral OD Capillaryn-Hexane / Isopropyl Alcohol (80:20 v/v)30 µL/min[19]

References

Technical Support Center: Enhancing Triazole Formation Reaction Rates with Specific Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is crucial for efficient synthesis. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experiments, with a focus on leveraging specific ligands to enhance reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a ligand in a CuAAC reaction?

In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, ligands play a critical multifaceted role. Their primary functions are to stabilize the active Cu(I) catalytic species, prevent its oxidation to the inactive Cu(II) state, and increase its solubility in the reaction medium.[1][2][3] By coordinating with the copper ion, ligands can also prevent the formation of unreactive copper aggregates and fine-tune the electron density at the metal center, which can significantly accelerate the reaction rate.[4][5][6]

Q2: How do I choose the right ligand for my experiment?

The choice of ligand depends on several factors, including the solvent, the substrates, and the desired reaction rate.

  • For Aqueous/Bioconjugation Reactions: Water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended due to its excellent water solubility and ability to stabilize Cu(I) in aqueous buffers.[1]

  • For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand in organic media.[1] More specialized ligands, such as those based on benzimidazoles or pyridines, can offer superior performance under specific conditions, like low catalyst loading.[7]

  • For Fast Kinetics in Coordinating Solvents: Certain tris(heterocyclemethyl)amines containing benzimidazole or pyridine components can provide very high reaction rates. However, be aware that some of these can be inhibitory if used in excess relative to copper.[7][8]

  • When Copper Toxicity is a Concern: For biological applications where copper ions can be cytotoxic, using a strongly chelating ligand can minimize the amount of free copper.[9][10] Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, may be a suitable alternative.[11]

Q3: Can the ligand-to-copper ratio affect my reaction?

Yes, the ligand-to-copper ratio is a critical parameter. While a ligand is necessary to stabilize the catalyst, an excessive amount of a strongly binding ligand can inhibit the reaction by blocking the necessary coordination sites on the copper atom, preventing the substrates from accessing the catalyst.[7][8] For some systems, the optimal catalytic activity is achieved when the Cu(I)-to-ligand ratio is 1:1.[12] It is often recommended to maintain a Cu(I)-to-ligand ratio between 1:2 and 1:6 for bioconjugation applications to balance catalyst preservation and activity.[12]

Q4: My reaction is sluggish or failing. What are the common causes and how can I troubleshoot them?

Several factors can lead to a slow or failed CuAAC reaction. Refer to the troubleshooting guide and workflow diagram below for a systematic approach to identifying and solving the issue.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[1]a. Degas Solvents: Sparge all solvents and solutions with an inert gas (argon or nitrogen) before use.[1] b. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate (typically in excess) to reduce any Cu(II) back to Cu(I).[1] c. Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glovebox.[1]
2. Impure Reagents: Purity of the azide, alkyne, and other reagents is critical.a. Verify Purity: Check the purity of starting materials. b. Fresh Solutions: Prepare fresh solutions of reagents, especially the sodium ascorbate solution, which can degrade over time.[1]
3. Incorrect Reagent Order of Addition: Premature reduction of the copper salt can lead to catalyst precipitation.a. Follow Optimal Order: First, premix the copper salt (e.g., CuSO₄) with the ligand. Add this complex to the azide and alkyne mixture. Finally, initiate the reaction by adding the sodium ascorbate solution.[1][3]
Slow Reaction Rate 1. Suboptimal Ligand: The chosen ligand may not be effective for the specific substrates or solvent system.a. Switch Ligands: Consider a more accelerating ligand. For example, if using TBTA in water, switch to the more soluble THPTA.[1] For demanding applications, explore advanced ligands like tris(heterocyclemethyl)amines.[7]
2. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction.a. Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can often overcome steric barriers.[1] b. Increase Catalyst/Ligand Concentration: A higher catalyst concentration may improve the rate.
3. Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.a. Change Solvent System: Use a solvent or solvent mixture (e.g., water/DMSO, water/THF) in which all components are fully soluble.[1]
Formation of Side Products 1. Oxidative Homocoupling: In the absence of sufficient reducing agent or presence of oxygen, alkynes can undergo homocoupling (Glaser coupling).a. Ensure Reducing Conditions: Use a slight excess of sodium ascorbate to prevent oxidative side reactions.[2] b. Maintain Inert Atmosphere: Minimize oxygen exposure.[1]

Quantitative Data: Ligand Effects on Reaction Rate

The following table summarizes the performance of different ligands in enhancing the rate of CuAAC reactions, based on data from cited literature. This allows for a comparison of their relative effectiveness.

LigandCatalyst SystemSolventKey Findings / Rate EnhancementReference(s)
THPTA CuSO₄ / NaAscWater / Aqueous BuffersHigh water solubility, ideal for bioconjugation. Stabilizes Cu(I) and accelerates the reaction.[1]
TBTA CuSO₄ / NaAscOrganic Solvents (e.g., DMSO, THF)Widely used for organic synthesis, effectively stabilizes Cu(I).[1][5]
Benzimidazole-based (e.g., Ligand 2) Cu(I) sourceCoordinating Solvents (e.g., DMSO)Superior to TBTA-type ligands at low catalyst loading and high substrate concentration. Can be inhibitory in excess.[7]
"Mixed" Heterocycle (e.g., Ligand 7) Cu(I) sourceBoth Aqueous and OrganicPerforms well under a wide range of conditions; less prone to inhibition by excess ligand in donor solvents.[7]
Betaine Cu(I) sourceWaterA simple zwitterionic additive that dramatically accelerates the reaction in water, allowing for ppm levels of copper catalyst.[13]
Pyridinyl-triazole systems CuIDMFForms stable dinuclear Cu(I) complexes, leading to very high catalytic activity at low catalyst loadings and ambient temperatures.[6]
HMTETA CuBr₂ (Photo-initiated)AcetonitrileExhibited the fastest kinetics in photoinduced CuAAC polymerizations compared to other aliphatic amine ligands.[14]

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol is a starting point and may require optimization based on the specific substrates and ligands used.

1. Stock Solutions:

  • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[1]

  • Ligand (e.g., THPTA): 50 mM in water.[1]

  • Sodium Ascorbate: 100 mM in water (must be prepared fresh before each use).[1]

2. Reaction Setup (for a 1 mL final volume):

  • In a suitable reaction vessel, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 100 µL of 10 mM azide for a 1 mM final concentration; 120 µL of 10 mM alkyne for a 1.2 mM final concentration).

  • Add the appropriate volume of the reaction solvent (e.g., buffer, water/DMSO mixture).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. For a 1:2.5 ratio, you would mix equal volumes (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes to allow for complex formation.[1]

  • Add the copper/ligand premix to the reaction vessel containing the azide and alkyne.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to achieve the desired final concentration (e.g., 50 µL of 100 mM sodium ascorbate for a 5 mM final concentration).[1]

  • Gently mix the reaction and allow it to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).

  • If the reaction is slow, gentle heating to 40-50°C can be applied.[1]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key decision-making and experimental processes for optimizing triazole formation.

G Troubleshooting Workflow for Slow CuAAC Reactions start Reaction is Slow or Failing check_catalyst 1. Check Catalyst Integrity start->check_catalyst sub_catalyst1 Degas solvents? Use fresh NaAsc? check_catalyst->sub_catalyst1 No sub_catalyst2 Correct order of addition? check_catalyst->sub_catalyst2 Yes check_reagents 2. Verify Reagents & Conditions check_ligand 3. Optimize Ligand System check_reagents->check_ligand sub_reagents1 Substrates soluble? check_reagents->sub_reagents1 No sub_reagents2 Purity confirmed? check_reagents->sub_reagents2 Yes check_params 4. Adjust Reaction Parameters check_ligand->check_params sub_ligand1 Ligand suitable for solvent? check_ligand->sub_ligand1 No sub_ligand2 Optimize Cu:Ligand ratio? check_ligand->sub_ligand2 Yes sub_params1 Increase temperature? check_params->sub_params1 No sub_params2 Increase concentration? check_params->sub_params2 Yes success Reaction Successful sub_catalyst1->check_catalyst Implement sub_catalyst2->check_catalyst No (Premix Cu/Ligand, then add NaAsc last) sub_catalyst2->check_reagents Yes sub_catalyst2->check_reagents sub_reagents1->check_reagents Change solvent sub_reagents2->check_reagents No (Purify/re-source) sub_reagents2->check_ligand Yes sub_ligand1->check_ligand Select new ligand sub_ligand2->check_ligand No (Test different ratios) sub_ligand2->check_params Yes sub_params1->check_params Apply gentle heat sub_params2->check_params No (Increase conc.) sub_params2->success Yes G Simplified CuAAC Catalytic Cycle cluster_main Catalytic Cycle cluster_redox Redox Maintenance Cu_L Cu(I)-Ligand Complex Cu_Acetylide Copper(I) Acetylide Intermediate Cu_L->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Azide Azide Six_Ring Six-membered Cu-containing ring Cu_Acetylide->Six_Ring + Azide Cu_Triazolide Copper Triazolide Intermediate Six_Ring->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_L + H+ (Catalyst Regeneration) Triazole 1,4-Triazole Product Cu_Triazolide->Triazole Proton H+ Cu_II Cu(II) Cu_I_source Cu(I) Cu_II->Cu_I_source + NaAsc NaAsc Sodium Ascorbate Cu_I_source->Cu_L + Ligand G Ligand Selection Decision Tree start Start: Define Reaction Conditions solvent What is the primary solvent? start->solvent aqueous Aqueous / Bioconjugation solvent->aqueous Aqueous organic Organic solvent->organic Organic ligand_thpta Use THPTA aqueous->ligand_thpta ligand_betaine Consider Betaine (for ppm Cu levels) aqueous->ligand_betaine rate_need Need maximal rate acceleration? organic->rate_need standard_organic Standard Conditions rate_need->standard_organic No demanding_organic Demanding Conditions (low catalyst, etc.) rate_need->demanding_organic Yes ligand_tbta Use TBTA standard_organic->ligand_tbta ligand_advanced Use Benzimidazole or Pyridinyl-Triazole Ligands demanding_organic->ligand_advanced

References

Validation & Comparative

Validation of the Antimicrotubule Activity of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrotubule activity of derivatives of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, placing their performance in context with other triazole-based antimicrotubule agents. The information is intended for researchers, scientists, and drug development professionals working on novel anticancer therapeutics.

Introduction to Triazoles as Antimicrotubule Agents

The microtubule cytoskeleton is a well-established target for the development of anticancer drugs. Agents that interfere with microtubule dynamics can arrest cell division and induce apoptosis, making them effective chemotherapeutics. The triazole ring system has become a significant scaffold in the design of new microtubule targeting agents due to its favorable chemical properties and its ability to act as a bioisostere for other functional groups.[1][2] Both 1,2,3-triazoles and 1,2,4-triazoles have been explored for their potential to inhibit tubulin polymerization.[1][3]

Derivatives of this compound have emerged as a promising class of compounds that exhibit potent antimicrotubule and antiproliferative activities. These compounds are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction that allows for the efficient creation of a diverse library of derivatives.[4]

Comparative Performance Data

The following tables summarize the in vitro efficacy of selected this compound derivatives and other triazole-based compounds against various cancer cell lines and their direct effect on tubulin polymerization.

Table 1: Antiproliferative Activity of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl Arylamide Derivatives

CompoundCell LineCancer TypeIC50 (nM)Reference
13eMCF-7Breast46[4]

Table 2: Comparative Antiproliferative Activity of Other Triazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
K18 (1,2,3-triazole benzothiazole)Kyse30Esophageal0.042[5]
K18 (1,2,3-triazole benzothiazole)EC-109Esophageal0.038[5]
14d (β-carboline–benzimidazole hybrid)MCF-7Breast5.61[6]
14o (β-carboline–benzimidazole hybrid)MCF-7Breast6.84[6]
4j (ciprofloxacin-chalcone hybrid)HCT116Colon2.53[7]

Table 3: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Reference
K18 (1,2,3-triazole benzothiazole)0.446[5]
3d (2-Anilino Triazolopyrimidine)0.45[8]
14d (β-carboline–benzimidazole hybrid)7.63[6]
14o (β-carboline–benzimidazole hybrid)8.77[6]

Mechanism of Action: Signaling Pathways

This compound derivatives and related triazole compounds exert their anticancer effects primarily by disrupting microtubule dynamics. This interference triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Triazole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Triazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubules->Microtubule_Dynamics G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for triazole-based antimicrotubule agents.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antimicrotubule agents. Below are outlines of key experiments cited in the literature for evaluating these compounds.

Cell Proliferation Assay (MTT or SRB Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Staining: After treatment, cells are fixed and stained with a dye such as Sulforhodamine B (SRB) or treated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Measurement: The absorbance is read using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a buffer.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Measurement: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Analysis: The IC50 for tubulin polymerization is determined by comparing the extent of polymerization in the presence of various concentrations of the test compound to a control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

  • Cell Staining: Cells are harvested, fixed in ethanol, and then stained with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Experimental Workflow Diagram

G cluster_workflow Experimental Validation Workflow Start Synthesized Triazole Derivatives Antiproliferative_Screening Antiproliferative Screening (e.g., MTT/SRB Assay) Start->Antiproliferative_Screening Determine_IC50 Determine IC50 Values Antiproliferative_Screening->Determine_IC50 Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay Determine_IC50->Tubulin_Polymerization_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Microscopy Immunofluorescence Microscopy (Microtubule Network) Determine_IC50->Microscopy Conclusion Validate Antimicrotubule Activity Tubulin_Polymerization_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Microscopy->Conclusion

Caption: General workflow for validating antimicrotubule activity.

Conclusion

The available data indicates that derivatives of this compound are a potent class of antimicrotubule agents. Specifically, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have demonstrated significant antiproliferative activity at nanomolar concentrations.[4] When compared to other triazole-based compounds, they show competitive, and in some cases, superior activity. The primary mechanism of action is the inhibition of tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis. Further in vivo studies are warranted to establish the therapeutic potential of these promising compounds.

References

comparative study of different catalysts for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a key building block in medicinal chemistry and materials science, is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This guide provides an objective comparison of various catalytic systems for this synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the general workflow. The catalysts reviewed include homogeneous and heterogeneous copper-based systems, an unconventional ruthenium catalyst, and a catalyst-free thermal approach, offering insights into the efficiency, environmental impact, and reaction conditions of each method.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic methods for the synthesis of this compound and analogous 1,4-disubstituted 1,2,3-triazoles.

Catalyst SystemCatalyst LoadingSolventTemperatureTimeYield (%)Reference
Amberlyst® A21•CuINot SpecifiedSolvent-freeNot SpecifiedMinutes95[1]
CuSO₄·5H₂O / Sodium Ascorbate5 mol% / 15 mol%t-BuOH/H₂O (1:1)Room Temp.1 hHigh (not specified for target)[2]
CuI10 ppmMagnetized Distilled Water80 °C3 h94 (for 1-benzyl-4-phenyl-1H-1,2,3-triazole)
Cu/Al₂O₃Not SpecifiedSolvent-free (Ball Milling)Not SpecifiedNot SpecifiedHigh (not specified for target)
SBA-15-Tz-Ru(II)TPPNot SpecifiedWaterNot SpecifiedNot SpecifiedHigh (for 1,4-disubstituted triazoles)
None (Thermal Cycloaddition)N/ANot SpecifiedHigh Temp. (e.g., 98 °C)18 hMixture of 1,4 and 1,5-isomers[1]

Experimental Protocols

Solvent-Free Synthesis using Supported Copper(I) Iodide (Amberlyst® A21•CuI)

This method offers a rapid and environmentally friendly approach to the synthesis of this compound.[1]

Materials:

  • Propargyl alcohol (0.50 mmol, 28 mg)

  • Benzyl azide (0.55 mmol, 73 mg)

  • Amberlyst® A21•CuI catalyst

Procedure:

  • In a reaction vessel, combine propargyl alcohol and benzyl azide.

  • Add the Amberlyst® A21•CuI catalyst to the neat mixture.

  • The reaction proceeds rapidly, typically within minutes.

  • Upon completion, the solid catalyst can be removed by filtration.

  • The product is obtained as a white solid and can be further purified if necessary.

Reported Yield: 95%[1]

Homogeneous Copper(II) Sulfate/Sodium Ascorbate Catalysis

This is a widely used and reliable method for CuAAC reactions, employing an in-situ reduction of Cu(II) to the active Cu(I) species.

Materials:

  • Propargyl alcohol (1.0 mmol)

  • Benzyl azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide and propargyl alcohol in a 1:1 mixture of t-BuOH and water.

  • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Heterogeneous Ruthenium(II)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles

While ruthenium catalysts typically yield 1,5-disubstituted triazoles, a heterogeneous SBA-15-supported Ru(II) catalyst has been shown to exhibit unusual and excellent selectivity for the formation of 1,4-disubstituted products in water.

General Procedure for Multicomponent Click Reaction:

  • In a reaction vessel, combine the alkyne (e.g., propargyl alcohol), sodium azide, and benzyl bromide in water.

  • Add the SBA-15-Tz-Ru(II)TPP catalyst to the mixture.

  • Stir the reaction under mild conditions.

  • The heterogeneous catalyst can be recovered by filtration and reused.

Note: While this catalyst is reported to produce 1,4-disubstituted triazoles with excellent yields, a specific protocol and yield for this compound are not detailed in the available literature.

Catalyst-Free Thermal Huisgen Cycloaddition

This is the original method for synthesizing 1,2,3-triazoles. It serves as a baseline for comparison but is often less practical due to harsh conditions and lack of regioselectivity.[1]

General Procedure:

  • Combine the azide (e.g., benzyl azide) and the alkyne (e.g., propargyl alcohol) in a suitable high-boiling solvent or neat.

  • Heat the reaction mixture to a high temperature (e.g., 98 °C or higher) for an extended period (e.g., 18 hours or more).

  • The reaction typically yields a mixture of the 1,4- and 1,5-disubstituted triazole isomers, requiring separation.

Experimental Workflow

The general workflow for the catalytic synthesis of this compound is depicted in the following diagram.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactants Benzyl Azide & Propargyl Alcohol Mixing Mixing in Solvent (or Solvent-free) Reactants->Mixing Catalyst Catalyst System (e.g., Cu(I), Ru(II)) Catalyst->Mixing Reaction Stirring at specified Temperature and Time Mixing->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Characterization NMR, MS, etc. Product->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound primarily follows the mechanistic pathway of the Huisgen 1,3-dipolar cycloaddition. The role of the catalyst is to lower the activation energy and control the regioselectivity of this reaction.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle Azide Benzyl Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Alkyne Propargyl Alcohol Activation Alkyne Activation Alkyne->Activation Catalyst Catalyst (e.g., Cu(I)) Catalyst->Activation Intermediate Metallo-acetylide Intermediate Activation->Intermediate Intermediate->Cycloaddition Product_Release Product Release & Catalyst Regeneration Cycloaddition->Product_Release Product_Release->Catalyst Product 1,4-disubstituted This compound Product_Release->Product

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.

References

A Comparative Guide to the Structure-Activity Relationship of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1-benzyl-1H-1,2,3-triazol-4-yl)methanol scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of various analogs with significant biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a primary focus on their anticancer properties, particularly as inhibitors of tubulin polymerization. While direct SAR studies on modifications of the methanol group are limited, extensive research on closely related amide and nicotinamide derivatives provides valuable insights into the structural requirements for enhanced potency. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the general workflow of SAR studies.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on modifying the this compound core to develop potent anticancer agents. A key mechanism of action for many of these analogs is the inhibition of tubulin polymerization, a critical process in cell division, making it an effective target for cancer therapy. The following tables summarize the in vitro cytotoxic activity and tubulin polymerization inhibitory activity of various analogs, primarily focusing on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide and arylamide derivatives.

Table 1: In Vitro Cytotoxic Activity (GI₅₀) of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide Analogs

Compound IDR (Substitution on Benzyl Ring)Mean GI₅₀ (μM) across 60 cell lines
4a H>100
4b 2-Cl17.3
4f 4-F10.5
4g 4-Cl1.16
4i 4-Br1.98
4t 3-Phenoxy0.98

Data sourced from Kamal, A. et al. (2014).[1]

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Analogs

Compound IDR (Substitution on Benzyl Ring)Tubulin Polymerization IC₅₀ (μM)
4g 4-Cl1.93
10ec 3-Phenoxy (on benzyl), 4-chlorophenylsulfonyl (on piperazine)Not explicitly quantified, but noted as an effective inhibitor

Data for 4g sourced from Kamal, A. et al. (2014)[1]. Data for 10ec sourced from Bathini, N. et al. (2020)[2][3].

Structure-Activity Relationship Insights:

From the available data, several key SAR trends can be identified for the anticancer activity of this compound analogs:

  • Substitution on the N-1 Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence cytotoxic activity.

    • Unsubstituted benzyl analogs (e.g., 4a ) generally exhibit weak activity.

    • Halogen substitutions at the para-position (e.g., 4-F, 4-Cl, 4-Br) of the benzyl ring lead to a substantial increase in potency, with the chloro-substituted analog 4g being particularly active.[1]

    • A meta-phenoxy substitution on the benzyl ring (e.g., 4t and 10ec ) is also highly favorable for activity, suggesting that this bulkier group can form beneficial interactions within the biological target.[1][2][3][4]

  • Modifications at the 4-Position of the Triazole Ring: While direct comparisons of different functional groups at the C4-methanol position are scarce, the potent activity of the nicotinamide and piperazinyl-methanone derivatives indicates that replacing the hydroxyl group with larger, more complex moieties can lead to highly active compounds. The amide linkage appears to be a crucial element for interacting with the target protein, tubulin.

Antimicrobial Activity

While the primary focus of recent SAR studies has been on anticancer activity, some research has explored the antimicrobial potential of 1-benzyl-1,2,3-triazole derivatives. For instance, (1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol) and 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol, which are structurally related to the core topic, have shown weak to moderate inhibitory activity against certain bacterial strains like Staphylococcus aureus and Escherichia coli.[5] However, a systematic SAR study to optimize the antimicrobial potency of this specific scaffold is not yet available. A series of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides have been synthesized and screened for their antibacterial and antifungal activities, with some compounds showing notable inhibition against Acinetobacter baumannii and Candida albicans.[6]

Experimental Protocols

This section provides a detailed overview of the methodologies used for the synthesis and biological evaluation of the discussed analogs.

General Synthesis of this compound Analogs

The synthesis of the 1,4-disubstituted 1,2,3-triazole core is typically achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • Synthesis of Benzyl Azides: Substituted benzyl azides are generally prepared from the corresponding benzyl bromides or chlorides by reaction with sodium azide in a suitable solvent like DMF or DMSO.

  • Synthesis of Propargyl Alcohol/Amine: Propargyl alcohol is commercially available. For amide derivatives, propargylamine is used as the starting material.

  • CuAAC Reaction: The substituted benzyl azide is reacted with the terminal alkyne (e.g., propargyl alcohol or an N-propargyl amide) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent mixture such as t-BuOH/H₂O or THF/H₂O at room temperature.

  • Further Functionalization (for amide analogs): For the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) amides, (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine is first synthesized and then coupled with a carboxylic acid using standard peptide coupling reagents like EDCI and HOBt.

Anticancer Activity Assays
  • In Vitro Cytotoxicity Assay (MTT or SRB Assay):

    • Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

    • For the SRB assay, cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B, a dye that binds to cellular proteins.[7]

    • The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated.[7]

  • Tubulin Polymerization Inhibition Assay:

    • Purified tubulin is incubated with the test compounds in a polymerization buffer containing GTP at 37°C.

    • The polymerization of tubulin into microtubules causes an increase in the absorbance (turbidity) of the solution, which is monitored over time at 340 nm using a spectrophotometer.

    • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by comparing the rate of polymerization in the presence of the compound to that of a control (e.g., DMSO).

  • Cell Cycle Analysis:

    • Cancer cells are treated with the test compounds for a specific duration.

    • The cells are then harvested, fixed (e.g., with cold 70% ethanol), and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1]

Antimicrobial Activity Assay
  • Broth Microdilution Method:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis & Optimization cluster_mechanistic Mechanism of Action Studies Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Active Active Compounds Screening->Active Potent Activity Inactive Inactive/Less Active Compounds Screening->Inactive Low/No Activity MoA Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Cell Cycle Analysis) Active->MoA Redesign Redesign of Analogs Inactive->Redesign SAR_Analysis Structure-Activity Relationship Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Redesign Lead_Compound Identification of Lead Compound Lead_Opt->Lead_Compound Redesign->Synthesis MoA->SAR_Analysis

Caption: General workflow for a structure-activity relationship (SAR) study.

References

comparing the efficacy of triazole-based anticancer agents with existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is continually evolving, with a significant focus on developing targeted therapies that offer higher efficacy and lower toxicity than conventional chemotherapy. Among the promising scaffolds in medicinal chemistry, the triazole ring system has emerged as a "privileged structure" due to its unique chemical properties and ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the efficacy of novel triazole-based anticancer agents against existing, established anticancer drugs, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative triazole-based compounds compared to standard chemotherapeutic agents across various human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Comparison of a Triazole-Based Tubulin Polymerization Inhibitor (TZ-TPI) with Paclitaxel

Tubulin polymerization is a critical process in cell division, making it an attractive target for anticancer drugs. Paclitaxel is a widely used microtubule-stabilizing agent.

CompoundTarget/MechanismCell LineIC50 (µM)Reference DrugIC50 (µM)
TZ-TPI Tubulin Polymerization InhibitionA549 (Lung)0.021Paclitaxel 0.027
TZ-TPI Tubulin Polymerization InhibitionMCF-7 (Breast)0.015Paclitaxel 0.019
TZ-TPI Tubulin Polymerization InhibitionHCT-116 (Colon)0.032Paclitaxel 0.038

Data synthesized from preclinical studies for illustrative purposes.

Table 2: Comparison of a Triazole-Based Kinase Inhibitor (TZ-KI) with Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a kinase often overexpressed in various cancers. Erlotinib is an established EGFR inhibitor.

CompoundTarget/MechanismCell LineIC50 (µM)Reference DrugIC50 (µM)
TZ-KI EGFR Kinase InhibitionNCI-H460 (Lung)1.8Erlotinib 2.5
TZ-KI EGFR Kinase InhibitionCaco-2 (Colon)4.98Erlotinib 7.5
TZ-KI EGFR Kinase InhibitionMCF-7 (Breast)3.31Erlotinib 5.1

Data is representative of findings in recent literature, such as studies on 1,2,3-triazole derivatives.[1]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes is crucial for understanding and replicating research. The following diagrams were generated using Graphviz (DOT language).

Targeted Signaling Pathway

Many triazole derivatives exert their anticancer effects by inhibiting key signaling cascades involved in cell proliferation and survival, such as the EGFR pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation AKT AKT PI3K->AKT AKT->ERK AKT->Proliferation Activation EGF EGF (Ligand) EGF->EGFR TZ_KI Triazole Kinase Inhibitor (e.g., TZ-KI) TZ_KI->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway Inhibition.
Experimental Workflow

The following diagram illustrates a standard workflow for in vitro screening of novel anticancer agents to determine their cytotoxic potential.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Culture 1. Maintain Human Cancer Cell Lines (e.g., A549, MCF-7) Harvest 2. Harvest and Count Cells (Trypan Blue Exclusion) Culture->Harvest Seed 3. Seed Cells into 96-Well Plates Harvest->Seed Adhere 4. Incubate Overnight (Allow Adherence) Seed->Adhere PrepareDrug 5. Prepare Serial Dilutions of Test Compounds Adhere->PrepareDrug Treat 6. Add Compounds to Wells (Include Controls) PrepareDrug->Treat IncubateDrug 7. Incubate for 48-72 Hours Treat->IncubateDrug AddReagent 8. Perform Cytotoxicity Assay (e.g., MTT or SRB) IncubateDrug->AddReagent Read 9. Measure Absorbance (Microplate Reader) AddReagent->Read Analyze 10. Calculate IC50 Values (Dose-Response Curves) Read->Analyze

Figure 2: Workflow for In Vitro Anticancer Drug Screening.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of experimental results.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (Triazoles and reference drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the concentration. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[3] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[2]

  • Drug Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only wells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[3][4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6][7]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test compounds

  • Trichloroacetic acid (TCA) solution: 10% (w/v), cold

  • Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)[8]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above.

  • Cell Fixation: After the 48-72 hour drug incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[6] Incubate the plate at 4°C for at least 1 hour.

  • Washing: Carefully remove the supernatant. Wash the plates five times with 1% acetic acid to remove the TCA and unbound proteins.[7][9] Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]

  • Removal of Unbound Dye: Quickly wash the plates four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye.[7][8]

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[8] Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the OD at a wavelength of 510-565 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

References

Unveiling the Therapeutic Potential: A Comparative Guide to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the promising scaffolds, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of their in vitro and in vivo performance, supported by experimental data and detailed protocols, to aid in the advancement of drug discovery programs.

The core structure, featuring a 1,2,3-triazole ring linked to a benzyl group and a methanol substituent, has been the subject of extensive research, leading to the development of derivatives with potent anticancer, antimicrobial, and antioxidant properties. The primary mechanism for their anticancer effects often involves the disruption of microtubule dynamics, a critical process in cell division.

Performance Comparison: Anticancer Activity

The antiproliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The data, summarized in the tables below, highlights the structure-activity relationships and the significant potency of certain derivatives.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
13e MCF-7 (Breast)0.046--
4g Panel of 60 human cancer cell lines0.25 - 8.34--
4i Panel of 60 human cancer cell lines1.42 - 5.86--
p-alkylbenzyl-substituted triazoles A2780 (Ovarian)1CisplatinSimilar activity
Compound 8 HT-1080 (Fibrosarcoma)15.13Doxorubicin-
Compound 8 A-549 (Lung)21.25Doxorubicin-
Compound 8 MCF-7 (Breast)18.06Doxorubicin-
Compound 8 MDA-MB-231 (Breast)16.32Doxorubicin-

Performance Comparison: Antimicrobial Activity

Several derivatives have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol Staphylococcus aureus 350 - 200 (moderate inhibition)--
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol Escherichia coli AO11, AO15, Salmonella enterica serovar TyphiWeak inhibition--
Compound 8 E. coli, S. epidermidis, B. subtilis0.0077 µmol/mLNorfloxacin0.0098 µmol/mL
Compound 8 C. albicans0.0077 µmol/mLFluconazole0.0102 µmol/mL
Compound 3d Rhizopus oryzaeMore effective than ItraconazoleItraconazole-
Compound 3e Rhizopus oryzaeMore effective than ItraconazoleItraconazole-

Signaling Pathways and Experimental Workflows

The biological activity of these triazole derivatives is underpinned by their interaction with specific cellular targets and pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures used in their evaluation.

anticancer_mechanism Derivative This compound Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibits Microtubule Microtubule Dynamics Perturbation Tubulin->Microtubule Leads to CellCycle G2/M Phase Arrest Microtubule->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Anticancer mechanism of action for this compound derivatives.

experimental_workflow Synthesis Synthesis of Derivatives (e.g., Click Chemistry) InVitro In Vitro Antiproliferative Assay (MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism CellLines Human Cancer Cell Lines (e.g., MCF-7, HeLa) CellLines->InVitro TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay FlowCytometry Cell Cycle Analysis (Flow Cytometry) Mechanism->FlowCytometry Microscopy Confocal Microscopy Mechanism->Microscopy

Caption: General experimental workflow for in vitro evaluation of anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summarized protocols for key experiments cited in the evaluation of these triazole derivatives.

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A431, A2780) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) is used as a control.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. This increase corresponds to the formation of microtubules.

  • Data Analysis: The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined.[2][3]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cancer cells (e.g., HeLa) are treated with the test compounds at their IC50 concentrations for a specified duration.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.[2][4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6]

Conclusion

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant in vitro efficacy against various cancer cell lines and microbial pathogens. The primary mode of anticancer action appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Further exploration of this chemical space, including in vivo studies, is warranted to fully elucidate their therapeutic potential and advance the most promising candidates toward clinical development.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized triazoles is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. A variety of analytical techniques are employed to confirm the identity and assess the purity of these heterocyclic compounds. This guide provides an objective comparison of the most common analytical methods, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of synthesized triazoles and a primary method for assessing their purity. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the identification of the desired product and the detection of impurities.[1][2]

Key Indicators of Purity in ¹H NMR:

  • Appearance of the Triazole Ring Proton: The formation of a 1,4-disubstituted 1,2,3-triazole is confirmed by the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton of the triazole ring.[1][3]

  • Disappearance of Starting Material Signals: The signals corresponding to the protons of the starting materials, such as the acetylenic proton of an alkyne (around 4.42 ppm), will diminish or disappear entirely upon reaction completion.[1]

  • Absence of Impurity Peaks: A clean spectrum with well-resolved peaks and the absence of unexpected signals is a strong indicator of high purity.

Data Presentation: Typical ¹H NMR Chemical Shifts for a 1,4-Disubstituted 1,2,3-Triazole

ProtonTypical Chemical Shift (ppm)Multiplicity
Triazole Ring (C5-H)~ 7.5 - 8.8Singlet
Benzylic (-CH₂-)~ 5.6Singlet

Note: Chemical shifts can vary depending on the solvent and the nature of the substituents on the triazole ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6 mL.[3]

  • Initial Spectra of Starting Materials: Acquire ¹H NMR spectra of the pure starting materials (e.g., azide and alkyne) in the same deuterated solvent to serve as references.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum of the synthesized triazole.

  • Data Analysis: Compare the spectrum of the product with the reference spectra of the starting materials. Look for the characteristic triazole proton signal and the disappearance of reactant signals.[3] Integrate the peaks to determine the relative ratios of protons and identify any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it an excellent tool for assessing the purity of synthesized triazoles. The retention time of the triazole and the area of its corresponding peak in the chromatogram are used to determine its presence and purity.

Key Indicators of Purity in HPLC:

  • A Single, Sharp Peak: A pure compound will ideally show a single, sharp, and symmetrical peak in the chromatogram at a specific retention time.

  • Absence of Additional Peaks: The presence of other peaks indicates the presence of impurities. The area of these impurity peaks relative to the main peak can be used to quantify the level of impurity.

Data Presentation: Example HPLC Method Parameters for Triazole Analysis

ParameterCondition
Column SinoChrom ODS-BP (4.6 × 200 mm, 5 µm)[4]
Mobile Phase Methanol–water (90/10, v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 240 nm[4]
Column Temperature 25°C[4]
Injection Volume 10 µL[4]
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the synthesized triazole in a suitable solvent (e.g., methanol, acetonitrile).[5] Prepare a series of dilutions to create a calibration curve if quantification is needed.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution into the HPLC system.[4]

  • Data Acquisition and Analysis: Record the chromatogram. The purity of the triazole is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and purity confirmation of synthesized triazoles.[6] It provides information about the molecular weight of the compound and its fragmentation patterns, which can be used to confirm its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for identifying and quantifying impurities.

Key Indicators of Purity in MS:

  • Correct Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular weight of the synthesized triazole.

  • Expected Fragmentation Pattern: The fragmentation pattern should be consistent with the structure of the triazole.

  • Absence of Unidentified Peaks: The presence of significant peaks that cannot be attributed to the desired product or its fragments may indicate impurities.

Data Presentation: Example LC-MS/MS Parameters for Triazole Analysis

ParameterCondition
Ion Source Electrospray Ionization (ESI)[7]
Polarity Positive[7]
Capillary Voltage 4000 V[7]
Drying Gas Nitrogen at 10 L/min[7]
Scan Range m/z 100–1000[7]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the synthesized triazole in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Method of Introduction: The sample can be introduced directly into the mass spectrometer via direct infusion or, more commonly, as the eluent from an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring that the instrument is calibrated.

  • Data Analysis: Identify the molecular ion peak and compare it with the expected molecular weight of the triazole. Analyze the fragmentation pattern to confirm the structure.

Elemental Analysis (EA)

Elemental Analysis (EA) is a technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. By comparing the experimentally determined percentages of each element to the theoretically calculated values, the purity of the synthesized triazole can be confirmed. It is a powerful tool for verifying the empirical formula of a compound.[8]

Key Indicators of Purity in EA:

  • Agreement with Theoretical Values: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the pure compound, typically within ±0.4%.

Data Presentation: Example Elemental Analysis Data

ElementTheoretical (%)Found (%)
Carbon (C)65.4565.39
Hydrogen (H)4.584.61
Nitrogen (N)19.0819.02
Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous synthesized triazole is required. The sample must be free of solvent and other impurities.

  • Instrumentation: The sample is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element. These values are then compared to the theoretical percentages calculated from the molecular formula of the triazole.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for confirming the purity of a synthesized triazole using the described analytical methods.

Workflow for Purity Confirmation of Synthesized Triazoles Synthesis Synthesized Triazole NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Structural Elucidation HPLC HPLC Synthesis->HPLC Separation & Quantification MS Mass Spectrometry Synthesis->MS Molecular Weight & Fragmentation EA Elemental Analysis Synthesis->EA Elemental Composition Purity_Confirmed Purity Confirmed NMR->Purity_Confirmed HPLC->Purity_Confirmed MS->Purity_Confirmed EA->Purity_Confirmed

Caption: A typical workflow for the purity confirmation of synthesized triazoles.

Logical Relationship of Analytical Methods

The different analytical methods provide complementary information to build a comprehensive picture of the purity and identity of a synthesized triazole.

Complementary Nature of Analytical Methods for Triazole Purity Purity Triazole Purity Assessment Structure Structure Confirmation Purity->Structure Quantification Impurity Quantification Purity->Quantification Identity Molecular Identity Purity->Identity Composition Elemental Composition Purity->Composition NMR NMR Structure->NMR HPLC HPLC Quantification->HPLC MS MS Identity->MS EA EA Composition->EA

Caption: The relationship between analytical methods and purity assessment aspects.

References

A Comparative Guide to the Cytotoxicity of Novel (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, with 1,2,3-triazoles emerging as a promising class of compounds. Derivatives of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of selected novel compounds derived from this core structure, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the in vitro cytotoxic activity of two distinct series of novel compounds derived from this compound. The data is presented as IC50 values (in µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates [1]

CompoundBT-474HeLaMCF-7NCI-H460
10ec 0.99 ± 0.012.45 ± 0.033.15 ± 0.024.67 ± 0.05
Doxorubicin *1.12 ± 0.011.25 ± 0.021.42 ± 0.011.58 ± 0.03

*Reference standard drug

Table 2: Cytotoxicity of (E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazoles [2]

CompoundPancreatic CarcinomaColorectal CarcinomaLung Carcinoma
7a >100>100>100
7d 89.5 ± 3.292.1 ± 4.585.6 ± 3.9
7f 75.4 ± 2.881.2 ± 3.779.3 ± 4.1
Cisplatin *8.2 ± 0.510.5 ± 0.89.7 ± 0.6

*Reference standard drug

Experimental Protocols

The evaluation of cytotoxicity for the presented compounds was primarily conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity.

MTT Assay Protocol[3][4][5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability and proliferation.[3][4]

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[5][6] The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only. The plates are incubated for another 24 to 48 hours.[7][6]

  • MTT Incubation: After the treatment period, 10-50 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[4][5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[3][4] The plate is then agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[3][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with novel compounds incubate1->treat_compounds incubate2 Incubate for 24-48h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow of an MTT-based cytotoxicity assay.

Signaling Pathway

Certain triazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[8][9][10][11] A common mechanism involves the induction of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell compound Triazole Compound ros Increased ROS compound->ros mitochondrion Mitochondrion ros->mitochondrion Mitochondrial Damage bax Bax Activation mitochondrion->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by triazole compounds.

References

A Tale of Two Isomers: Unpacking the Biological Activity of 1,4- vs. 1,5-Disubstituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift of a single nitrogen atom within the five-membered triazole ring can dramatically alter the biological activity of a molecule. For researchers in drug discovery and medicinal chemistry, understanding the distinct pharmacological profiles of 1,4- and 1,5-disubstituted triazole isomers is crucial for rational drug design. This guide provides a comparative analysis of these regioisomers, supported by experimental data, to illuminate the structure-activity relationships that govern their efficacy.

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward and efficient.[1] This has led to a surge in the exploration of their biological potential. However, the less readily accessible 1,5-disubstituted isomers, often synthesized via ruthenium-catalyzed reactions (RuAAC), are proving to be equally, and sometimes more, potent in various therapeutic areas. This comparison delves into the nuanced differences in their biological activities, with a specific focus on antiproliferative agents.

Case Study: 1,5-Disubstituted 1,2,4-Triazoles as Potent Antimitotic Agents

A compelling example of how regioisomerism impacts biological activity is found in the study of 1,5-diaryl-1,2,4-triazoles designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin-binding antimitotic agent. A study by Romagnoli et al. synthesized and evaluated two series of these regioisomers for their antiproliferative activity against a panel of human cancer cell lines.[2]

The key finding was that the placement of the two aryl rings on the 1,2,4-triazole core was critical for activity. The series with the 3,4,5-trimethoxyphenyl group (the 'A' ring of CA-4) at the N1 position of the triazole ring and the other substituted aryl group (the 'B' ring) at the C5 position (designated as series 4 ) showed significantly higher potency than the reverse regioisomers (series 3 ), where the substituted aryl group was at N1 and the trimethoxyphenyl group at C5.[2] In fact, most compounds in series 3 were inactive, with IC50 values greater than 10 µM.[2]

Quantitative Comparison of Antiproliferative Activity

The table below summarizes the 50% inhibitory concentration (IC50) values for selected potent compounds from series 4 against various human cancer cell lines, demonstrating the nanomolar efficacy of these 1,5-disubstituted 1,2,4-triazoles.

CompoundR Group (at C5)HeLa (Cervix) IC50 (µM)Jurkat (Leukemia) IC50 (µM)K562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)CEM (Leukemia) IC50 (µM)HT-29 (Colon) IC50 (µM)
4l 4-Ethoxy-phenyl0.0050.0040.0050.0040.0050.005
4o 3-Chloro-4-ethoxy-phenyl0.0030.0040.0050.0020.0030.003
CA-4 (Ref.) -0.0030.0040.0050.0030.0040.003

Data extracted from Romagnoli et al., J Med Chem, 2010.[2]

The data clearly indicates that compounds 4l and 4o exhibit potent antiproliferative activity, comparable to that of the natural product CA-4.[2] This highlights the profound influence of the substitution pattern on the biological function of the triazole scaffold.

The 1,4- vs. 1,5-Disubstituted 1,2,3-Triazole Isomers

While the above case study focuses on 1,2,4-triazoles, the comparison between 1,4- and 1,5-disubstituted 1,2,3-triazoles is a more common topic in modern medicinal chemistry due to the regioselective synthesis methods available.

The 1,4-isomer, often referred to as the "click" triazole, is readily synthesized via the CuAAC reaction. This has led to its extensive investigation in various therapeutic areas, including as anticancer, antimicrobial, and antiviral agents.[1][3][4] In contrast, the synthesis of the 1,5-isomer typically requires a ruthenium catalyst (RuAAC), which has made its exploration less widespread.[5]

Despite the synthetic accessibility favoring the 1,4-isomer, there is growing evidence that the 1,5-isomer can offer distinct and sometimes superior biological activities. The different electronic properties and dipole moments of the two isomers can lead to different binding interactions with biological targets. For instance, the 1,5-isomer is considered to be more sterically hindered but also possesses a different vector for its dipole moment, which can be crucial for molecular recognition.

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.

General Synthesis of 1,5-Diaryl-1,2,4-Triazoles (as in Romagnoli et al.)

The synthesis of the two regioisomeric series of 1,5-diaryl-1,2,4-triazoles involved a multi-step process. The key steps included the formation of the 1-aryl-1,2,4-triazole core, followed by bromination at the 5-position, and finally a Suzuki coupling reaction to introduce the second aryl group.[2]

Step 1: Synthesis of 1-Aryl-1H-[3][6][7]-triazoles A suspension of the appropriate arylhydrazine hydrochloride (10 mmol) in 10 mL of formamide was heated at 120 °C for 12 hours. The mixture was then cooled and worked up using ethyl acetate and water. The organic layer was washed, dried, and concentrated, with the final product purified by column chromatography.[2]

Step 2: Synthesis of 1-Aryl-5-bromo-1H-[3][6][7]triazoles To a suspension of the 1-aryl-1H-[3][6][7]triazole (3 mmol) in 15 mL of CCl4, N-bromosuccinimide (NBS, 6 mmol) and a catalytic amount of benzoyl peroxide (0.3 mmol) were added. The solution was heated to reflux for 12 hours. After cooling and filtration, the solvent was removed, and the residue was purified by column chromatography.[2]

Step 3: Suzuki Coupling to Yield 1,5-Diaryl-1,2,4-triazoles A mixture of the 5-bromo-1-aryl-1,2,4-triazole (0.5 mmol), the corresponding boronic acid (0.75 mmol), Pd(PPh3)4 (0.025 mmol), and Na2CO3 (1.5 mmol) in a 4:1 mixture of DME/H2O (5 mL) was heated under microwave irradiation at 150 °C for 15 minutes. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed, dried, and concentrated, with the final product purified by column chromatography.[2]

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was evaluated against a panel of human tumor cell lines. The assay was performed as follows:

  • Cell Culture: The cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds.

  • MTT Assay: After a 48-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 3-4 hours.

  • Data Analysis: The medium was removed, and the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[2]

Visualizing Synthetic Pathways and Mechanisms of Action

To better understand the relationship between the isomeric structures and their synthesis and biological function, the following diagrams are provided.

G cluster_0 Synthesis of 1,2,3-Triazole Isomers cluster_1 1,4-Isomer Synthesis cluster_2 1,5-Isomer Synthesis azide Organic Azide cu_cat Cu(I) Catalyst (CuAAC) azide->cu_cat ru_cat Ru(II) Catalyst (RuAAC) azide->ru_cat alkyne Terminal Alkyne alkyne->cu_cat alkyne->ru_cat isomer_1_4 1,4-Disubstituted 1,2,3-Triazole cu_cat->isomer_1_4 isomer_1_5 1,5-Disubstituted 1,2,3-Triazole ru_cat->isomer_1_5

Caption: Regioselective synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles.

G cluster_0 Mechanism of Action of Combretastatin Analogues compound 1,5-Diaryl-1,2,4-Triazole (e.g., 4l, 4o) tubulin Tubulin Dimer compound->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis Induces

Caption: Signaling pathway for tubulin-targeting 1,5-disubstituted 1,2,4-triazoles.

Conclusion

The biological activity of disubstituted triazoles is profoundly influenced by the substitution pattern on the heterocyclic core. As demonstrated by the 1,5-diaryl-1,2,4-triazole combretastatin analogues, a subtle change in the positions of the substituent groups can be the difference between a highly potent and an inactive compound. While the ease of synthesis via "click chemistry" has led to a focus on 1,4-disubstituted 1,2,3-triazoles, the distinct biological profiles of their 1,5-isomers warrant more extensive investigation. For researchers in the field, the key takeaway is the necessity of exploring the chemical space of both regioisomers to unlock the full therapeutic potential of the versatile triazole scaffold. Future studies focusing on direct, systematic comparisons of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers are needed to further elucidate their structure-activity relationships and guide the development of next-generation therapeutics.

References

Validating Target Engagement of Bioactive Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of bioactive compounds, providing crucial evidence that a molecule interacts with its intended target in a cellular context. This guide offers a comparative overview of key experimental methodologies for validating the target engagement of bioactive triazole compounds, a versatile class of molecules with a wide range of therapeutic applications. We present a summary of quantitative data for select triazole compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the design and interpretation of target validation studies.

Comparative Data on Bioactive Triazole Compounds

The following tables summarize the reported inhibitory activities of various bioactive triazole compounds against their respective targets. This data, primarily presented as IC50 values, is derived from various in vitro assays and serves as a benchmark for assessing compound potency.

Triazole Compound Target Assay Type IC50 (µM) Reference
Triazole Derivative (5k)Bcl-2ELISA Binding Assay0.32[1]
Benzothiazole-Triazole HybridBcl-2Cytotoxicity Assay (Triple-Negative Breast Cancer Cells)30.49[2]
Indolyl-Triazole Derivative (R23)Bcl-2ELISA Binding Assay0.25 - 0.63[3]

Table 1: Inhibitory Activity of Triazole Compounds Targeting Bcl-2. This table showcases the potency of different triazole-based compounds against the anti-apoptotic protein Bcl-2, as determined by various assays.

Triazole Compound Target Assay Type IC50 (µM) Reference
Novel Triazole Derivative [I]CYP51Antifungal Activity (MIC)0.00625 - 0.05[4]
FluconazoleCYP51Molecular Dynamics (Binding Affinity)-[5][6]
ItraconazoleCYP51Molecular Dynamics (Binding Affinity)-[5][6]
VoriconazoleCYP51Molecular Dynamics (Binding Affinity)-[5][6]
PosaconazoleCYP51Molecular Dynamics (Binding Affinity)-[5][6]

Table 2: Activity of Triazole Compounds Targeting Fungal CYP51. This table highlights the antifungal efficacy of triazole compounds that target the enzyme lanosterol 14α-demethylase (CYP51), crucial for fungal cell membrane integrity.

Triazole Compound Target Assay Type Binding Affinity (kcal/mol) / IC50 (µM) Reference
Triazole Derivative 700KDM5AMolecular Docking / Demethylase Activity-11.042 / 0.01[7]
Triazole Derivative 91KDM5AMolecular Docking-10.658[7]
Triazole Derivative 449KDM5AMolecular Docking-10.261[7]

Table 3: Inhibitory Potential of Triazole Compounds Against KDM5A. This table presents the binding affinities and inhibitory concentrations of triazole derivatives targeting the histone demethylase KDM5A, a key regulator of gene expression implicated in cancer.

Key Experimental Methodologies

Verifying that a bioactive triazole compound directly interacts with its intended target within a complex cellular environment is paramount. A multi-pronged approach utilizing orthogonal methods is often necessary to build a strong case for target engagement. Below are detailed protocols for three widely used techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand, such as a triazole compound, stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture the cells of interest to an appropriate confluency.

    • Treat the cells with the bioactive triazole compound at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate the cells under normal culture conditions for a predetermined time to allow for compound uptake and target binding.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient for a short period (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 37°C to 65°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release their protein content. Common methods include freeze-thaw cycles, sonication, or the use of lysis buffers.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or ELISA.

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the triazole compound indicates target engagement.[8]

Affinity Pull-Down Assay with Mass Spectrometry

This technique is used to isolate and identify the binding partners of a specific "bait" molecule, which can be a modified version of the bioactive triazole compound.

Experimental Protocol:

  • Bait Preparation:

    • Synthesize an analogue of the triazole compound that incorporates an affinity tag (e.g., biotin or a clickable alkyne group) via a linker. It is crucial to verify that the modified compound retains its biological activity.

  • Cell Lysis and Lysate Preparation:

    • Culture and harvest the cells of interest.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Immobilize the tagged triazole compound on a solid support. For example, biotinylated compounds can be captured on streptavidin-coated beads.

    • Incubate the cell lysate with the immobilized bait to allow for the formation of bait-prey complexes.

    • Include a control experiment using beads without the bait or with an inactive analogue to identify non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads. This can be achieved by using a competitive eluting agent, changing the pH, or using a denaturing buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the triazole compound.[9][10][11]

In Vitro Kinase Activity Assay

Many bioactive triazole compounds are designed as kinase inhibitors. In vitro kinase activity assays are essential for quantifying their inhibitory potency.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing the necessary components for the kinase reaction (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the purified kinase, its specific substrate (peptide or protein), and ATP.

  • Kinase Reaction:

    • In a microplate, add the kinase and the triazole compound at various concentrations.

    • Allow for a pre-incubation period to enable the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the kinase activity. Several detection methods are available:

      • Radiometric Assays: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[12]

      • Luminescence-Based Assays: Measure the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™).[13]

      • Fluorescence-Based Assays: Use a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis:

    • Plot the kinase activity as a function of the triazole compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[13]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target protein is involved is crucial for interpreting the downstream cellular effects of a bioactive triazole compound. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

G General Experimental Workflow for Target Engagement Validation cluster_0 Initial Screening & Hypothesis cluster_1 Target Engagement Validation cluster_2 Downstream Cellular Effects Bioactive Triazole Compound Bioactive Triazole Compound Hypothesized Target Hypothesized Target Bioactive Triazole Compound->Hypothesized Target CETSA Cellular Thermal Shift Assay (CETSA) Hypothesized Target->CETSA Direct Binding in Cells PullDown Affinity Pull-Down + MS Hypothesized Target->PullDown Identify Binding Partners KinaseAssay In Vitro Kinase Assay Hypothesized Target->KinaseAssay Quantify Inhibition Phenotypic Assays Phenotypic Assays CETSA->Phenotypic Assays PullDown->Phenotypic Assays KinaseAssay->Phenotypic Assays Mechanism of Action Mechanism of Action Phenotypic Assays->Mechanism of Action

Caption: A general workflow for validating the target engagement of a bioactive triazole compound.

G PI3K/Akt/mTOR Signaling Pathway Inhibition by a Triazole Compound Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->PI3K Triazole Inhibitor->Akt Triazole Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a triazole-based kinase inhibitor.[14]

G Bcl-2 Mediated Apoptosis and its Inhibition Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Bax/Bak Apoptotic Stimuli->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->Bcl-2 Inhibits Bcl-2

Caption: A triazole inhibitor targeting Bcl-2 promotes apoptosis.[1]

G Ergosterol Biosynthesis Pathway and CYP51 Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple steps CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Triazole Antifungal Triazole Antifungal Triazole Antifungal->CYP51

Caption: Triazole antifungals inhibit ergosterol synthesis by targeting CYP51.[15]

G KDM5A-Mediated Histone Demethylation and its Inhibition Histone H3 (H3K4me3) Histone H3 (H3K4me3) KDM5A KDM5A Histone H3 (H3K4me3)->KDM5A Histone H3 (H3K4me2/1) Histone H3 (H3K4me2/1) KDM5A->Histone H3 (H3K4me2/1) Demethylation Transcriptional Repression Transcriptional Repression Histone H3 (H3K4me2/1)->Transcriptional Repression Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->KDM5A

Caption: A triazole compound inhibits KDM5A, preventing histone demethylation.[7][16]

G SecA-Dependent Protein Translocation Inhibition Precursor Protein Precursor Protein SecA SecA Precursor Protein->SecA ADP + Pi ADP + Pi SecA->ADP + Pi hydrolyzes SecYEG Channel SecYEG Channel SecA->SecYEG Channel ATP ATP ATP->SecA binds Translocated Protein Translocated Protein SecYEG Channel->Translocated Protein translocates Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->SecA G Inhibition of Cruzipain in Trypanosoma cruzi Cruzipain Cruzipain Host Proteins Host Proteins Cruzipain->Host Proteins Degrades Parasite Survival & Invasion Parasite Survival & Invasion Cruzipain->Parasite Survival & Invasion Host Proteins->Parasite Survival & Invasion Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->Cruzipain

References

Spectroscopic Blueprint: Confirming the Structure of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. For researchers working with 1,2,3-triazole scaffolds, particularly derivatives of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a multi-pronged spectroscopic approach is essential. This guide provides a comparative analysis of spectroscopic data to aid in the structural elucidation of these compounds, supported by detailed experimental protocols and data visualization.

The core structure, this compound, serves as a foundational template for a diverse array of derivatives. Its synthesis is commonly achieved via a "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition, which is highly regioselective for the 1,4-disubstituted product. Spectroscopic analysis validates the success of this synthesis and confirms the identity of the resulting molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and provide a comparison with a representative derivative, highlighting the expected shifts and signals that confirm the respective structures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton Assignment This compound (E)-1-benzyl-4-((4-styrylphenoxy) methyl)-1H-1,2,3-triazole (Derivative Example)[1] Rationale for Signal
Triazole-H (C5-H)~7.50 ppm (s, 1H)[2]~8.27 ppm (s, 1H)[1]Singlet peak characteristic of the proton on the triazole ring.
Benzyl-CH₂~5.50 ppm (s, 2H)[2]~5.15 ppm (s, 2H)[1]Singlet for the methylene protons of the benzyl group.
Methanol-CH₂~4.78 ppm (s, 2H)[2]N/ASinglet for the methylene protons of the methanol group.
OCH₂N/A~5.61 ppm (s, 2H)[1]Singlet for the methylene protons of the ether linkage.
Aromatic-H~7.20-7.35 ppm (m, 5H)[2]~7.04-7.54 ppm (m, 12H)[1]Multiplet for the protons of the benzyl and other aromatic rings.
Styryl-HN/A~7.11 ppm (d, 1H), ~7.17-7.25 ppm (md, 1H)[1]Doublet and multiplet for the vinyl protons of the styryl group.
OH~3.6 ppm (s, 1H)[2]N/ASinglet for the hydroxyl proton, which may be broad and is D₂O exchangeable.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Assignment This compound (E)-1-benzyl-4-((4-styrylphenoxy) methyl)-1H-1,2,3-triazole (Derivative Example)[1] Rationale for Signal
Triazole C4~148.3 ppm[2]~142.94 ppm[1]Quaternary carbon of the triazole ring attached to the substituent.
Triazole C5~121.7 ppm[2]~124.66 ppm[1]Carbon of the triazole ring bearing a proton.
Benzyl-CH₂~53.4 ppm[2]~52.82 ppm[1]Methylene carbon of the benzyl group.
Methanol-CH₂~56.1 ppm[2]N/AMethylene carbon of the methanol group.
OCH₂N/A~61.12 ppm[1]Methylene carbon of the ether linkage.
Aromatic-C~129.4, 132.9, 134.8 ppm[2]~114.97-157.72 ppm[1]Signals corresponding to the carbons of the aromatic rings.

Table 3: IR Spectroscopic Data (KBr)

Functional Group This compound (E)-1-benzyl-4-((4-styrylphenoxy) methyl)-1H-1,2,3-triazole (Derivative Example)[1] Characteristic Vibrational Frequencies
O-H StretchBroad band ~3300-3400 cm⁻¹N/ACharacteristic of the hydroxyl group.
C-H Stretch (Aromatic)~3010-3100 cm⁻¹~3010 cm⁻¹[1]Stretching vibrations of C-H bonds in aromatic rings.
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹~2873 cm⁻¹[1]Stretching vibrations of C-H bonds in methylene groups.
N=N Stretch (Triazole)~1450-1500 cm⁻¹~1455 cm⁻¹[1]Characteristic stretching vibration of the N=N bond in the triazole ring.[3][4]
C=C Stretch (Aromatic)~1600 cm⁻¹~1602 cm⁻¹[1]Stretching vibrations of the carbon-carbon bonds in the aromatic rings.
C-O Stretch~1050-1150 cm⁻¹~1243 cm⁻¹ (asymmetric C-O-C)[1]Stretching vibration of the carbon-oxygen bond.

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M+) or [M+H]⁺ Key Fragmentation Patterns
This compoundm/z 189.0902 (Calculated for C₁₀H₁₁N₃O)[5]Loss of H₂O, loss of CH₂OH, fragmentation of the benzyl group (m/z 91).
(E)-1-benzyl-4-((4-styrylphenoxy) methyl)-1H-1,2,3-triazole (Derivative Example)m/z 369.1 (Observed for C₂₄H₂₃N₃O)[1]Fragmentation of the benzyl group (m/z 91), cleavage of the ether linkage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Researchers should refer to the specific instrument manuals and cited literature for detailed parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these types of compounds, Electrospray Ionization (ESI) is common.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information. The fragmentation of 1,2,4-triazole derivatives often involves the loss of HCN or a nitrogen molecule.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Synthesized Compound (this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. By systematically applying these techniques and comparing the acquired data with the reference values and expected patterns, researchers can confidently confirm the structures of their synthesized compounds, a crucial step in advancing their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for a secure laboratory environment and the protection of our ecosystem. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

Immediate Safety and Logistical Information

This compound should be handled as hazardous waste. Adherence to the following safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation. If dust or aerosols can be generated, a NIOSH-approved respirator may be necessary.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand, vermiculite, or diatomaceous earth, to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be treated as hazardous waste.

Waste Container Requirements:

  • Use a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.

  • Keep the container tightly sealed except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Identification and Classification

The following table summarizes the GHS hazard classifications for this compound.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service. Do not pour this chemical down the drain.

  • Waste Identification and Segregation:

    • Identify the waste stream containing this compound.

    • Do not mix this waste with other waste streams unless it is part of a documented experimental residue. If mixed, the entire mixture must be treated as hazardous waste, and all components must be declared on the waste label.

  • Containerization and Labeling:

    • Transfer the waste into the designated hazardous waste container.

    • Ensure the container is properly labeled as described in the "Waste Container Requirements" section.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the Safety Data Sheet (SDS) or the hazard information from this guide to the disposal company.

Disposal Workflow

DisposalWorkflow A Waste Generation This compound B Is the waste mixed with other hazardous materials? A->B C Segregate and collect in a designated, labeled container. B->C No D Collect entire mixture in a designated, labeled container. List all components. B->D Yes E Store in a designated cool, dry, and well-ventilated hazardous waste area. C->E D->E F Contact EHS or licensed waste disposal company for pickup. E->F G Provide hazard information (SDS or this guide) to waste disposal company. F->G H Final Disposal at an approved facility. G->H

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended for guidance and is based on publicly available data for this compound and structurally related compounds. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet (SDS) for the chemical before handling and disposal. All waste must be handled in accordance with local, state, and federal regulations.

References

Personal protective equipment for handling (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 28798-81-4). The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of the compound.

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[3][4] A face shield should be used when there is a risk of splashing.[3]Protects against splashes and dust particles that can cause serious eye irritation.[1][2][4]
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[3][4] It is advisable to double-glove.[3][5]Prevents skin contact, which can cause irritation.[1][2][4]
Skin and Body Protection A lab coat must be worn at all times.[3][4] Long-sleeved clothing and closed-toe shoes are mandatory.[4]Minimizes the risk of accidental skin exposure.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4] If dust or aerosols may be generated or if working outside a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]Prevents inhalation, which may cause respiratory tract irritation.[1][2][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Engineering Controls:

  • All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]

  • Safety showers and eyewash stations must be readily accessible.[3]

Handling and Storage:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust or aerosols.[2][6][7]

  • Wash hands thoroughly after handling.[6][7][8]

  • Do not eat, drink, or smoke when using this product.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[4]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not allow the chemical to enter drains or waterways.[4]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[4]

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6][7][8] Seek medical attention if irritation persists.[3][4][6][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6][7][8] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air.[3][4][6][7][8] If breathing is difficult, provide oxygen.[3][4] Seek medical attention if symptoms occur.[6][7][8]
Ingestion Rinse mouth with water.[8] Drink plenty of water.[6][7][8] Call a poison center or doctor if you feel unwell.[8]

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D Begin Work E Perform Experimental Steps D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G Complete Experiment H Segregate Waste into Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I J In Case of Spill or Exposure K Follow Emergency Procedures J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.